Caf1-IN-1
Description
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Properties
Molecular Formula |
C18H23N5O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1-hydroxy-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H23N5O3/c1-20(2)10-6-11-22-16-15(17(24)23(26)18(22)25)21(13-19-16)12-9-14-7-4-3-5-8-14/h3-5,7-8,13,26H,6,9-12H2,1-2H3 |
InChI Key |
ITTTVNWVCMFMMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C(=O)N(C1=O)O)N(C=N2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Representative Caf1 Ribonuclease Inhibitor
Disclaimer: No specific Caf1 ribonuclease inhibitor with the designation "Caf1-IN-1" has been identified in publicly available scientific literature. This guide will therefore focus on a representative and published inhibitor of the human Caf1 ribonuclease (CNOT7), 5-(5-bromo-2-hydroxy-benzoyl)-1-(4-chloro-2-methoxy-5-methyl-phenyl)-2-oxo-pyridine-3-carbonitrile , to fulfill the technical requirements of this request. This compound will be referred to as the "Representative Caf1 Inhibitor" throughout this document.
Introduction: The CCR4-NOT Complex and Caf1 as a Therapeutic Target
Gene expression in eukaryotic cells is a tightly regulated process, and the control of messenger RNA (mRNA) stability is a critical checkpoint. The decay of most eukaryotic mRNAs is initiated by the shortening of their 3' poly(A) tails, a process known as deadenylation. The primary enzyme responsible for this in the cytoplasm is the Carbon Catabolite Repressor 4-Negative on TATA-less (CCR4-NOT) complex.[1][2][3]
The CCR4-NOT complex is a large, multi-subunit assembly that acts as a central hub for post-transcriptional gene regulation.[3][4] Within this complex, two subunits possess ribonuclease activity: Ccr4 (CNOT6/6L) and Caf1 (also known as CNOT7 or CNOT8).[2][4] These enzymes work to shorten the poly(A) tail, which in turn triggers mRNA decapping and degradation.[5] The precise interplay and potential distinct roles of Ccr4 and Caf1 are areas of active research.
The Caf1 subunit is a member of the DEDD superfamily of exonucleases, and its catalytic activity is dependent on the presence of divalent metal ions, typically Mg2+, in its active site. Given its crucial role in regulating the lifespan of mRNAs, including those involved in cell cycle progression, inflammation, and cancer, the Caf1 ribonuclease presents an attractive target for the development of novel therapeutics. Small molecule inhibitors of Caf1 could serve as powerful tools to probe the biological functions of the CCR4-NOT complex and may offer therapeutic benefits by modulating the stability of specific mRNAs.
Quantitative Data for the Representative Caf1 Inhibitor
The inhibitory potency of the Representative Caf1 Inhibitor has been determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of an inhibitor.
| Inhibitor Name | Target | Assay Type | IC50 (µM) | Reference |
| 5-(5-bromo-2-hydroxy-benzoyl)-1-(4-chloro-2-methoxy-5-methyl-phenyl)-2-oxo-pyridine-3-carbonitrile | Human Caf1/CNOT7 | Fluorescence-Based Deadenylase Assay | < 25 | [6][7] |
Mechanism of Action
The catalytic activity of Caf1, like other DEDD-family nucleases, relies on the coordination of two magnesium ions in its active site. These ions are essential for positioning the RNA substrate and activating a water molecule for the hydrolytic cleavage of the phosphodiester backbone of the poly(A) tail.
The Representative Caf1 Inhibitor belongs to the class of substituted 5-(2-hydroxybenzoyl)-2-pyridone analogues. It is proposed that these compounds exert their inhibitory effect by chelating the catalytic magnesium ions in the active site of Caf1. This action prevents the proper binding and cleavage of the mRNA substrate, thereby inhibiting the deadenylation process. Molecular docking studies suggest that the inhibitor binds within the active site, with specific functional groups interacting with key amino acid residues and the essential metal cofactors.
Experimental Protocols
Fluorescence-Based Deadenylase Assay
This in vitro assay is a high-throughput method used to screen for and characterize inhibitors of Caf1.[8][9][10]
Principle: The assay utilizes a short, single-stranded RNA oligonucleotide substrate with a fluorescein (B123965) (Flc) molecule at its 5' end and a poly(A) tail at its 3' end. A complementary DNA oligonucleotide probe is labeled with a quencher molecule, such as TAMRA, at its 3' end. When the RNA substrate is intact, the DNA probe can hybridize to it, bringing the fluorescein and the quencher into close proximity and resulting in quenching of the fluorescent signal. If Caf1 is active, it will degrade the poly(A) tail of the RNA substrate. This prevents the DNA probe from hybridizing efficiently, leading to a measurable increase in fluorescence.[10]
Materials:
-
Purified recombinant human Caf1/CNOT7 protein
-
Fluorescein-labeled RNA substrate (e.g., 5'-Flc-oligo(rU)-poly(A)n-3')
-
TAMRA-labeled DNA probe (complementary to the RNA substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM NaCl, 2 mM MgCl2, 10% glycerol, 1 mM β-mercaptoethanol)
-
Test compounds (e.g., the Representative Caf1 Inhibitor) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO only for no inhibition, and a known inhibitor or no enzyme for maximal inhibition).
-
Enzyme Addition: Add a solution of purified Caf1/CNOT7 enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to bind to the enzyme.[8]
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorescein-labeled RNA substrate to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[8]
-
Reaction Termination and Probe Addition: Stop the reaction by adding a solution containing SDS and a 5-fold molar excess of the TAMRA-labeled DNA probe.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for fluorescein.
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the controls. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Visualizations
Signaling Pathway: mRNA Deadenylation by the CCR4-NOT Complex
Caption: mRNA deadenylation by the CCR4-NOT complex and inhibition of Caf1.
Experimental Workflow: Identification and Characterization of Caf1 Inhibitors
Caption: General workflow for the discovery of Caf1 ribonuclease inhibitors.
Conclusion
The Caf1 ribonuclease, a key catalytic subunit of the CCR4-NOT complex, represents a significant target for therapeutic intervention in diseases characterized by aberrant mRNA stability. While the specific inhibitor "this compound" remains unidentified in the public domain, the successful discovery and characterization of compounds like the Representative Caf1 Inhibitor, 5-(5-bromo-2-hydroxy-benzoyl)-1-(4-chloro-2-methoxy-5-methyl-phenyl)-2-oxo-pyridine-3-carbonitrile, demonstrate the feasibility of targeting this enzyme. The development of potent and selective Caf1 inhibitors will not only provide valuable chemical probes to further elucidate the intricate mechanisms of post-transcriptional gene regulation but also holds promise for the development of novel therapeutic agents for a range of human diseases. Further research is warranted to optimize the potency, selectivity, and pharmacokinetic properties of these initial lead compounds.
References
- 1. Frontiers | Regulation of eukaryotic mRNA deadenylation and degradation by the Ccr4-Not complex [frontiersin.org]
- 2. life-science-alliance.org [life-science-alliance.org]
- 3. The Ccr4‐Not complex is a key regulator of eukaryotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A fluorescence-based assay suitable for quantitative analysis of deadenylase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescence-based assay suitable for quantitative analysis of deadenylase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Quest for Caf1-IN-1 (Compound 8j): An Uncharted Territory in Chromatin Assembly Inhibition
A comprehensive search for a specific inhibitor of the Chromatin Assembly Factor 1 (CAF-1), designated as Caf1-IN-1 or Compound 8j, has revealed a notable absence of this compound in currently accessible scientific literature. While the nomenclature suggests a targeted inhibitor of the CAF-1 complex, a critical regulator of chromatin dynamics, public domain research, and chemical databases do not contain specific information on its discovery, synthesis, or biological activity. This indicates that this compound may be a novel agent under early-stage development and not yet publicly disclosed.
This in-depth guide, therefore, pivots to the broader context of developing inhibitors for chromatin-associated proteins and the synthesis of related chemical scaffolds, providing researchers, scientists, and drug development professionals with a foundational understanding of the field and the potential landscape into which this compound might emerge.
The Target: Chromatin Assembly Factor 1 (CAF-1)
CAF-1 is a crucial protein complex responsible for assembling newly synthesized histones H3 and H4 onto DNA during S-phase of the cell cycle, a process tightly coupled with DNA replication.[1][2] This heterotrimeric complex, consisting of p150, p60, and p48 subunits in humans, plays a fundamental role in maintaining genomic integrity and epigenetic states.[2][3] Its activity is essential for cell viability and proper cell cycle progression.[4][5] Depletion of CAF-1 leads to S-phase arrest and activation of DNA damage checkpoints.[1][3]
The function of CAF-1 is intimately linked to the proliferating cell nuclear antigen (PCNA), which acts as a sliding clamp on DNA and recruits CAF-1 to the replication fork.[1][2] Beyond replication, CAF-1 is also implicated in DNA repair processes and the maintenance of heterochromatin, thereby influencing gene silencing and cell fate decisions.[4][6][7] Given its central role in cell proliferation and epigenetic inheritance, CAF-1 represents a compelling, yet challenging, target for therapeutic intervention, particularly in oncology.
Signaling and Functional Pathways of CAF-1
The core function of CAF-1 is integrated with the DNA replication machinery. A simplified representation of this pathway highlights the key interactions and processes.
References
- 1. pnas.org [pnas.org]
- 2. Chromatin assembly factor 1 - Wikipedia [en.wikipedia.org]
- 3. Emerging roles of the histone chaperone CAF-1 in cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Analysis of CAF-1-interacting Proteins Reveals Dynamic and Direct Interactions with the KU Complex and 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Yeast Histone Chaperone Chromatin Assembly Factor 1 Protects Against Double-Strand DNA-Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontlinegenomics.com [frontlinegenomics.com]
Biochemical Profile of Caf1-IN-1: A Technical Overview
For Immediate Release
Introduction
Caf1-IN-1 has been identified as a novel inhibitor of the Caf1/CNOT7 nuclease, a catalytic subunit of the CCR4-NOT complex. This complex is a master regulator of mRNA turnover, playing a critical role in the deadenylation of poly(A) tails, a key step in mRNA degradation. The discovery of selective inhibitors for components of the CCR4-NOT complex, such as this compound, provides valuable tools for dissecting the catalytic and non-catalytic functions of this complex in gene regulation. This document provides a comprehensive overview of the biochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Core Biochemical Properties
This compound, also referred to as compound 8j, demonstrates specific inhibitory activity against the human Caf1/CNOT7 nuclease.[1][2][3][4] Its inhibitory potential has been quantified through in vitro biochemical assays, with selectivity assessed against the related poly(A)-specific ribonuclease (PARN).
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs. PARN |
| Caf1/CNOT7 | 0.59 | ~40-fold |
| PARN | 23.9 | - |
Data sourced from MedChemExpress.[1][2]
Mechanism of Action
This compound functions as a direct inhibitor of the ribonuclease activity of the Caf1/CNOT7 subunit within the CCR4-NOT complex. This complex is integral to the primary pathway of mRNA degradation in eukaryotic cells. The process is initiated by the shortening of the mRNA poly(A) tail, a reaction catalyzed by the deadenylase activity of the CCR4-NOT complex. By inhibiting Caf1/CNOT7, this compound is presumed to interfere with this deadenylation process, leading to the stabilization of target mRNAs.
Signaling Pathway of Caf1/CNOT7-mediated mRNA Deadenylation
The following diagram illustrates the central role of the CCR4-NOT complex in mRNA decay.
Caption: Role of the CCR4-NOT complex in mRNA deadenylation and decay.
Experimental Protocols
The biochemical characterization of this compound was primarily conducted using a fluorescence-based in vitro deadenylase assay.
Fluorescence-Based Deadenylase Inhibition Assay
This assay quantifies the deadenylase activity of purified Caf1/CNOT7 by monitoring the degradation of a fluorescein-labeled RNA substrate.
Materials:
-
Purified recombinant human Caf1/CNOT7 protein.
-
Fluorescein (B123965) (Flc)-labeled RNA substrate (e.g., a short RNA oligonucleotide with a 3' poly(A) tail).
-
TAMRA-labeled DNA probe complementary to the RNA substrate.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.9), 50 mM NaCl, 2 mM MgCl2, 10% glycerol, 1 mM β-mercaptoethanol.
-
Stop Solution: 1% SDS, 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, containing a 5-fold molar excess of the TAMRA-labeled DNA probe.
-
This compound dissolved in DMSO.
Procedure:
-
Caf1/CNOT7 enzyme is pre-incubated with this compound (or DMSO as a vehicle control) in the assay buffer for 15 minutes at room temperature in a 384-well plate.
-
The deadenylation reaction is initiated by the addition of the Flc-labeled RNA substrate.
-
The final reaction mixture typically contains 0.4 µM Caf1/CNOT7, 1.0 µM RNA substrate, and varying concentrations of the inhibitor in a total volume of 20 µL.
-
The reaction is incubated for 60 minutes at 30°C.
-
The reaction is terminated by adding 20 µL of the stop solution. The SDS in the stop solution denatures the enzyme, and the TAMRA-labeled probe hybridizes to any undigested Flc-RNA substrate.
-
Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~528 nm). When the substrate is intact, the proximity of fluorescein and TAMRA results in fluorescence quenching (low signal). When the substrate is degraded, fluorescein is released, leading to a high fluorescence signal.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Inhibitor Identification
The discovery of this compound was the result of a systematic high-throughput screening campaign.
Caption: Workflow for the discovery of this compound.
Molecular Structure and Physicochemical Properties
| Property | Value |
| Chemical Name | 3-[3-(dimethylamino)propyl]-1-hydroxy-7-(2-phenylethyl)-1H-Purine-2,6-dione |
| Molecular Formula | C18H23N5O3 |
| Molecular Weight | 357.41 g/mol |
| CAS Number | 1807775-88-7 |
Data sourced from MedChemExpress and MolPort.[5][6]
Limitations and Future Directions
The currently available data on this compound is primarily from in vitro biochemical assays. To fully elucidate its potential as a chemical probe or therapeutic lead, further studies are required. These include:
-
Cellular Activity: Assessment of this compound's ability to modulate mRNA stability and cellular processes in relevant cell-based models.
-
Mechanism of Inhibition: Detailed kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Broader Selectivity Profiling: Testing against a wider panel of nucleases and kinases to confirm its specificity.
-
Structural Biology: Co-crystallization of this compound with Caf1/CNOT7 to validate the predicted binding mode from docking studies.
-
Pharmacokinetic Properties: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its suitability for in vivo studies.
Conclusion
This compound is a valuable addition to the chemical biology toolbox for studying the intricate mechanisms of post-transcriptional gene regulation. As a selective inhibitor of the Caf1/CNOT7 deadenylase, it offers a means to investigate the specific roles of this enzyme in health and disease. The detailed biochemical and methodological data presented herein provide a solid foundation for researchers to utilize and further explore the potential of this novel compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 3-[3-(dimethylamino)propyl]-1-hydroxy-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione | 1807775-88-7 | Buy Now [molport.com]
Technical Whitepaper: In Vitro Activity of Small Molecule Inhibitors on CNOT7/Caf1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Caf1-IN-1" was not identified in the available literature. This document provides a comprehensive overview of the in vitro activity of other known small molecule inhibitors of the CNOT7/Caf1 nuclease.
Introduction
The CCR4-NOT transcription complex subunit 7 (CNOT7), also known as Caf1, is a key catalytic subunit of the CCR4-NOT deadenylase complex.[1][2] This complex is a major regulator of mRNA turnover in eukaryotic cells, primarily through the shortening of the poly(A) tail of mRNAs, a process known as deadenylation.[3][4] Deadenylation is a critical step that often precedes mRNA decay and translational repression.[1][2] CNOT7 possesses 3'-5' poly(A) exoribonuclease activity and plays a crucial role in various cellular processes, including cell proliferation, differentiation, and signaling pathways.[1][5] Given its central role in post-transcriptional gene regulation, CNOT7 has emerged as a potential therapeutic target. This technical guide summarizes the in vitro activity of identified small molecule inhibitors of CNOT7, details the experimental protocols for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data on CNOT7 Inhibitors
Several small molecule inhibitors of CNOT7 have been identified through screening and medicinal chemistry efforts. The inhibitory activities are typically quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor Class/Compound Name | IC50 (μM) | Assay Type | Reference |
| 5-(5-bromo-2-hydroxybenzoyl)-1-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 14.6 ± 3.1 | Fluorescence-Based Nuclease Assay | [6] |
| 24.1 ± 3.3 | Fluorescence-Based Nuclease Assay (re-confirmed) | [6] | |
| 15 Unnamed Drug-Like Compounds | < 25 | Fluorescence-Based Nuclease Assay | [7][8] |
| 1-Hydroxy-xanthine Derivatives | Not specified | Chemiluminescence-Based AMP Detection Assay | [9] |
Experimental Protocols
Fluorescence-Based Nuclease Assay for CNOT7 Inhibition
This assay is a primary method for identifying and characterizing inhibitors of CNOT7's deadenylase activity.[6][7][10]
Principle: The assay measures the degradation of a fluorescently labeled RNA substrate by CNOT7. In the presence of an inhibitor, the substrate remains intact, leading to a measurable change in fluorescence.
Materials:
-
Purified recombinant human CNOT7/Caf1 enzyme.
-
5' fluorescein (B123965) (Flc)-labeled RNA oligonucleotide substrate with a 3' poly(A) tail.
-
3' TAMRA-labeled DNA probe complementary to the RNA substrate.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM NaCl, 2 mM MgCl₂, 10% glycerol, 1 mM β-mercaptoethanol).
-
Test compounds (inhibitors) dissolved in DMSO.
-
Reaction termination solution (e.g., containing SDS and EDTA).
Procedure:
-
Pre-incubation: The purified CNOT7 enzyme is pre-incubated with the test compounds or vehicle control (DMSO) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature in a 384-well plate.[7]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the 5' fluorescein-labeled RNA substrate.[7]
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for substrate degradation.[6]
-
Reaction Termination and Probe Hybridization: The reaction is terminated by adding a solution containing a denaturant (e.g., SDS) and a 3' TAMRA-labeled DNA probe.[6] The probe is complementary to the RNA substrate.
-
Fluorescence Measurement: If the RNA substrate has been degraded by CNOT7, the DNA probe cannot anneal, resulting in high fluorescence from the unquenched fluorescein. If the inhibitor is effective, the RNA substrate remains intact, allowing the TAMRA-labeled DNA probe to hybridize, which quenches the fluorescein signal, resulting in low fluorescence. Fluorescence is measured using a microplate reader.[10]
Chemiluminescence-Based AMP Detection Assay
This method was used to assess the activity of 1-hydroxy-xanthine derivatives against CNOT7-containing complexes.[9]
Principle: This assay quantifies the generation of adenosine (B11128) monophosphate (AMP), a product of poly(A) tail degradation, using a chemiluminescent signal.
Procedure: The specific details of this assay's application to CNOT7 were not fully elaborated in the provided results, but it generally involves the enzymatic conversion of AMP to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal proportional to the amount of AMP produced.
Differential Scanning Fluorimetry (DSF)
DSF was employed to investigate the binding mechanism of 1-hydroxy-xanthine inhibitors to CNOT7.[9]
Principle: DSF measures the thermal stability of a protein by monitoring changes in fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds upon heating. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Procedure:
-
CNOT7 is mixed with a fluorescent dye (e.g., SYPRO Orange) in the presence and absence of the inhibitor.
-
The experiment is conducted with and without Mg²⁺ ions to determine their role in inhibitor binding.[9]
-
The samples are heated in a real-time PCR instrument, and fluorescence is measured as a function of temperature.
-
The change in melting temperature (ΔTm) is calculated to assess the binding of the inhibitor.
Signaling Pathways and Experimental Workflows
CNOT7's Role in mRNA Deadenylation and Cellular Signaling
CNOT7 is a central component of the CCR4-NOT complex, which regulates gene expression post-transcriptionally. The following diagram illustrates the central role of CNOT7 in mRNA deadenylation, which in turn influences various downstream cellular processes.
Caption: CNOT7 in the CCR4-NOT complex and its downstream effects.
Experimental Workflow for CNOT7 Inhibitor Screening
The following diagram outlines the key steps in the fluorescence-based screening assay used to identify CNOT7 inhibitors.
Caption: Workflow of the fluorescence-based CNOT7 inhibitor assay.
References
- 1. uniprot.org [uniprot.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Essential functions of the CNOT7/8 catalytic subunits of the CCR4-NOT complex in mRNA regulation and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1‐Hydroxy‐xanthine derivatives inhibit the human Caf1 nuclease and Caf1‐containing nuclease complexes via Mg2+‐dependent binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescence-based assay suitable for quantitative analysis of deadenylase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Caf1 Binding Interactions: A Technical Overview
Disclaimer: Following a comprehensive review of scientific literature, no specific compound or molecule designated "Caf1-IN-1" has been identified in published research. Therefore, this guide will provide a detailed overview of the structural analysis of the Chromatin Assembly Factor 1 (Caf1) and its well-documented interactions with its natural binding partners, primarily histones H3-H4 and DNA. The methodologies and data presented are based on studies of these physiological interactions, as a proxy for the user's interest in the structural biology of Caf1.
Introduction
Chromatin Assembly Factor 1 (CAF-1) is a crucial histone chaperone responsible for the deposition of newly synthesized histones H3 and H4 onto DNA, a fundamental process for maintaining genome integrity and epigenetic information during DNA replication and repair.[1][2][3][4] As a heterotrimeric complex, CAF-1's function is intricately linked to its structure and its dynamic interactions with histones, DNA, and the replication machinery, notably the Proliferating Cell Nuclear Antigen (PCNA).[1][5][6] Understanding the structural basis of these interactions is paramount for fields such as oncology and genetics, where dysregulation of chromatin assembly can lead to disease.
Quantitative Analysis of Caf1 Binding Affinities
The binding of CAF-1 to its partners has been quantitatively characterized using various biophysical techniques. The following table summarizes key binding affinity data from studies on yeast and human CAF-1.
| Interacting Molecules | Organism/System | Method | Dissociation Constant (Kd) / EC50 | Reference |
| SpCAF-1 and 40 bp dsDNA | Schizosaccharomyces pombe | Microscale Thermophoresis (MST) | EC50 = 1.1 ± 0.2 µM | [7] |
| yCAF-1 and 50 bp DNA | Saccharomyces cerevisiae | Electrophoretic Mobility Shift Assay (EMSA) | Kd = 25.1 ± 3.4 nM | [8] |
| yKER domain and 50 bp DNA | Saccharomyces cerevisiae | Electrophoretic Mobility Shift Assay (EMSA) | Kd = 40.5 ± 1.7 nM | [8] |
| tCac1_HB:Cac2 and H3-H4 | Saccharomyces cerevisiae | Fluorescence Polarization | Kd ≈ 2 nM | [9] |
| tCAF_Nac and H3-H4 | Saccharomyces cerevisiae | Fluorescence Polarization | Kd = 8 nM | [9] |
SpCAF-1: Schizosaccharomyces pombe CAF-1; yCAF-1: Saccharomyces cerevisiae CAF-1; yKER: Yeast KER domain; tCac1_HB:Cac2: Truncated Cac1 Histone Binding fragment complexed with Cac2; tCAF_Nac: Truncated CAF-1 with neutralized acidic region.
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing structural and biophysical data. Below are protocols for key experiments used to characterize CAF-1 interactions.
X-ray Crystallography of the Human CAF-1 Core Complex
This protocol outlines the steps for determining the crystal structure of the human CAF-1 core complex.
a) Protein Expression and Purification:
-
The core complex of human CAF-1, consisting of p150M (middle domain), p60ΔC (C-terminally truncated), and full-length p48, is co-expressed in insect cells.[2]
-
The complex is then purified to homogeneity using affinity and size-exclusion chromatography.[2]
b) Crystallization:
-
The purified CAF-1 complex is concentrated and subjected to crystallization screening using the hanging-drop vapor diffusion method.[10][11]
-
Crystals are grown in a solution typically containing a precipitant like PEG 4000.[10][11]
c) Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[10]
-
The structure is solved using molecular replacement or experimental phasing methods like multi-wavelength anomalous diffraction (MAD) if selenomethionine-labeled proteins are used.[10][11]
-
The final structure is refined to a high resolution (e.g., 3.48 Å).[12]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution.[13][14][15]
a) Sample Preparation:
-
The CAF-1 complex and its binding partner (e.g., histones) must be in identical, thoroughly degassed buffer to minimize heats of dilution.[15]
-
The pH of the buffer should be carefully matched. TCEP is recommended as a reducing agent over DTT or β-mercaptoethanol to avoid artifacts.[15]
-
Typical starting concentrations are 5-50 µM of CAF-1 in the sample cell and 50-500 µM of the ligand in the syringe.[15]
b) Experimental Setup:
-
The reference cell is filled with the matched buffer.[16]
-
The sample cell is loaded with the CAF-1 solution.
-
The titration is performed by injecting small aliquots of the ligand into the sample cell while maintaining a constant temperature.[14]
c) Data Analysis:
-
The heat released or absorbed after each injection is measured.[14]
-
The integrated heat data are plotted against the molar ratio of the reactants.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions and can provide information on binding affinity and specificity.[8]
a) Probe Preparation:
-
DNA fragments of varying lengths (e.g., 10 to 80 bp) are labeled with a fluorescent dye like Cy5.[8]
b) Binding Reaction:
-
A constant amount of the labeled DNA probe (e.g., 2-3 nM) is incubated with increasing concentrations of the CAF-1 protein or its domains in a suitable binding buffer.[8]
c) Electrophoresis and Imaging:
-
The reaction mixtures are resolved on a native polyacrylamide gel.
-
The gel is imaged using a fluorescence scanner to detect the positions of the free DNA and the protein-DNA complexes.
d) Data Analysis:
-
The fraction of bound DNA is quantified and plotted against the protein concentration.
-
The data are fitted to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).[8]
Visualizations of CAF-1 Interactions and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Experimental workflow for the structural and biophysical characterization of CAF-1.
Caption: Simplified signaling pathway of CAF-1 mediated histone deposition at the replication fork.
References
- 1. An Analysis of CAF-1-interacting Proteins Reveals Dynamic and Direct Interactions with the KU Complex and 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into histone binding and nucleosome assembly by chromatin assembly factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel single alpha-helix DNA-binding domain in CAF-1 promotes gene silencing and DNA damage survival through tetrasome-length DNA selectivity and spacer function | eLife [elifesciences.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. hubrecht.eu [hubrecht.eu]
- 6. Spatiotemporal kinetics of CAF-1-dependent chromatin maturation ensures transcription fidelity during S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disordered regions and folded modules in CAF-1 promote histone deposition in Schizosaccharomyces pombe | eLife [elifesciences.org]
- 8. A novel single alpha-helix DNA-binding domain in CAF-1 promotes gene silencing and DNA damage survival through tetrasome-length DNA selectivity and spacer function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Overexpression, purification, crystallization and preliminary X-ray diffraction analysis of the F1 antigen Caf1M-Caf1 chaperone-subunit pre-assembly complex from Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. bif.wisc.edu [bif.wisc.edu]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
Investigating the Cellular Targets of Caf1/CNOT7 Inhibitors: A Technical Guide
Disclaimer: The designation "Caf1-IN-1" does not correspond to a formally recognized inhibitor in the published scientific literature. This guide focuses on the known small molecule inhibitors of the Caf1 nuclease, a catalytic subunit of the CCR4-NOT complex, which is also referred to as CNOT7 (or its paralog CNOT8). The information presented herein is a consolidation of publicly available research on the identification, characterization, and cellular effects of these inhibitors.
Introduction
The Carbon Catabolite Repression 4-Negative on TATA-less (CCR4-NOT) complex is a master regulator of gene expression in eukaryotes, primarily exerting its function through the deadenylation of messenger RNA (mRNA) poly(A) tails. This process is a critical, often rate-limiting step in mRNA decay, thereby controlling the stability and translational efficiency of transcripts. The CCR4-NOT complex possesses two distinct ribonuclease subunits: CNOT6/6L (Ccr4) and CNOT7/8 (Caf1). While both contribute to deadenylation, they may have unique and cooperative roles.
The CNOT7/8 (Caf1) subunit is a DEDD-type nuclease that plays a crucial role in post-transcriptional gene regulation.[1] Beyond its catalytic function, CNOT7 also serves a structural role, mediating the interaction between the core scaffold protein CNOT1 and the second nuclease subunit, CNOT6.[2][3][4][5] Given its pivotal role, the pharmacological inhibition of CNOT7 is a promising strategy for dissecting the multifaceted functions of the CCR4-NOT complex and for developing novel therapeutic agents, particularly in oncology where CNOT7 has been implicated in promoting metastasis.[6] This document provides a technical overview of the methodologies used to identify and characterize inhibitors of CNOT7, summarizes the available quantitative data, and illustrates the key cellular pathways involved.
Quantitative Data Presentation
The following table summarizes the biochemical potency of several identified small molecule inhibitors of human Caf1/CNOT7. The IC50 values were determined using a fluorescence-based biochemical assay.[2][3][4]
| Compound ID | Chemical Structure | IC50 (µM) |
| 1 | 5-(5-bromo-2-hydroxybenzoyl)-1-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 14.6 ± 3.1[7] |
| 2 | Structure not publicly disclosed | < 25 |
| 3 | Structure not publicly disclosed | < 25 |
| ... (up to 15 compounds) | Structures not publicly disclosed | < 25 |
| Analogue (unsubstituted 1-phenyl) | Structure derived from Compound 1 | Lowest potency[4][8] |
Note: The structures of most hit compounds from the primary screen are not publicly available. The data is based on a screen of 10,880 compounds which yielded 15 inhibitors with IC50 values below 25 µM.[2][3][4]
Experimental Protocols
Fluorescence-Based Deadenylase Assay for High-Throughput Screening
This biochemical assay is designed to quantitatively measure the ribonuclease activity of Caf1/CNOT7 and is suitable for high-throughput screening of compound libraries.[2][9]
Principle: The assay utilizes a short, single-stranded RNA substrate labeled with a fluorophore (e.g., Fluorescein) at one end. In the presence of active CNOT7, this substrate is degraded. A complementary DNA probe labeled with a quencher (e.g., TAMRA) is then added. If the RNA substrate has been degraded, the probe cannot anneal, and the fluorophore emits a strong signal. If CNOT7 activity is inhibited, the RNA substrate remains intact, allowing the quencher-labeled DNA probe to anneal, resulting in fluorescence resonance energy transfer (FRET) and a quenched, low-fluorescence signal.[2][9]
Materials:
-
Purified recombinant human Caf1/CNOT7 protein
-
Fluorescein-labeled RNA oligonucleotide substrate (Flc-RNA)
-
TAMRA-labeled DNA oligonucleotide probe (TAMRA-DNA)
-
Assay Buffer: 20 mM Tris-HCl pH 7.9, 50 mM NaCl, 2 mM MgCl₂, 10% glycerol, 1 mM β-mercaptoethanol
-
Stop/Probe Solution: 1% SDS, 5 µM TAMRA-DNA probe, 20 mM Tris-HCl pH 8.0, 0.5 mM EDTA
-
Compound library dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Dispensing: Dispense library compounds into 384-well plates to a final screening concentration (e.g., 100 µM). Include DMSO-only wells as negative controls (100% activity) and wells without enzyme as positive controls (0% activity).
-
Enzyme Pre-incubation: Add purified Caf1/CNOT7 (to a final concentration of 0.4 µM) to each well. Allow a pre-incubation period of 15 minutes at room temperature for the compounds to interact with the enzyme.[2]
-
Initiation of Reaction: Add the Flc-RNA substrate to a final concentration of 0.1 µM to initiate the deadenylase reaction. The final reaction volume is typically 10-20 µL.[2]
-
Incubation: Incubate the reaction plates at 30°C for 60 minutes.[2]
-
Termination and Signal Development: Stop the reaction by adding an equal volume (10-20 µL) of the Stop/Probe Solution. This solution contains SDS to denature the enzyme and a 5-fold molar excess of the TAMRA-DNA probe.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 528 nm for Fluorescein).[2]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. For hit compounds, perform dose-response experiments to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The Role of the CCR4-NOT Complex in mRNA Deadenylation
The primary cellular function affected by Caf1/CNOT7 inhibitors is mRNA deadenylation. The CCR4-NOT complex is recruited to specific mRNA targets through interactions with RNA-binding proteins (RBPs) or the miRNA-induced silencing complex (miRISC). Once recruited, the catalytic subunits, including CNOT7, shorten the poly(A) tail, which triggers mRNA decapping and subsequent degradation by exonucleases. Inhibition of CNOT7's catalytic activity is expected to stabilize target mRNAs, leading to increased protein expression.
Caption: CNOT7 inhibition blocks mRNA deadenylation, leading to transcript stabilization.
Experimental Workflow for Inhibitor Discovery
The identification of novel Caf1/CNOT7 inhibitors follows a multi-step workflow, beginning with a large-scale primary screen and progressing through validation and characterization stages.
Caption: Workflow for the discovery and validation of Caf1/CNOT7 inhibitors.
Conclusion
The development of specific small molecule inhibitors for Caf1/CNOT7 provides powerful chemical tools to investigate the complex regulatory networks governed by the CCR4-NOT complex. The methodologies outlined in this guide, particularly the robust fluorescence-based nuclease assay, have enabled the discovery of initial chemical matter.[2] These compounds serve as a foundation for further medicinal chemistry efforts to develop more potent and selective probes. Such advanced inhibitors will be invaluable for dissecting the catalytic versus structural roles of CNOT7 in cellular processes like cell proliferation, stress response, and cancer metastasis, ultimately paving the way for potential therapeutic applications.[6]
References
- 1. Alternative splicing of CNOT7 diversifies CCR4–NOT functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Potential of Caf1-IN-1 in Oncology: A Technical Guide to a Novel CNOT7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-transcriptional regulation of gene expression is a critical cellular process frequently dysregulated in cancer. The CCR4-NOT complex, a master regulator of mRNA deadenylation, has emerged as a promising therapeutic target. Within this complex, the ribonuclease subunit CNOT7 (also known as Caf1) plays a pivotal role in mRNA turnover, influencing the stability of transcripts that govern cell proliferation, metastasis, and immune responses. This technical guide provides an in-depth overview of Caf1-IN-1, a small molecule inhibitor of CNOT7, and explores its potential therapeutic applications in oncology. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways it modulates.
Introduction to CNOT7 and the CCR4-NOT Complex in Cancer
The CCR4-NOT (Carbon Catabolite Repressor 4-Negative on TATA-less) complex is a multi-protein machinery that plays a central role in gene expression by shortening the poly(A) tails of messenger RNAs (mRNAs), a process known as deadenylation. This is often the rate-limiting step in mRNA decay, making the CCR4-NOT complex a critical regulator of the transcriptome. The complex possesses two main catalytic subunits with ribonuclease activity: CNOT6/6L (CCR4a/b) and CNOT7/8 (Caf1/POP2).
CNOT7, the focus of this guide, has been implicated in various aspects of cancer biology. Elevated CNOT7 expression has been linked to the promotion of metastasis in breast cancer, and its deadenylase activity is crucial for this process.[1][2][3] Furthermore, the CCR4-NOT complex, and by extension CNOT7, is involved in the regulation of key cancer-related signaling pathways, including the G2M checkpoint, E2F targets, IL6-JAK-STAT3, and TNF-α signaling via NF-κB.[3] Given its role in stabilizing oncogenic transcripts and promoting metastatic potential, the development of specific inhibitors targeting the enzymatic activity of CNOT7 presents a novel therapeutic strategy in oncology.
This compound: A Potent Inhibitor of CNOT7
This compound, also identified as compound 8j in some literature, is a small molecule inhibitor of the ribonuclease CNOT7.[4] It has been identified through compound screening and exhibits potent inhibitory activity against the deadenylase function of CNOT7.
Mechanism of Action
This compound acts as a direct inhibitor of the enzymatic activity of CNOT7. By binding to the active site of the CNOT7 protein, it prevents the shortening of the poly(A) tail of target mRNAs. This leads to the stabilization of specific transcripts, thereby altering the cellular proteome and influencing downstream signaling pathways. The inhibition of CNOT7's deadenylase activity is thought to be the primary mechanism through which this compound exerts its potential anti-cancer effects.
Quantitative Data
The inhibitory potency of this compound and related compounds has been determined through in vitro biochemical assays. The following table summarizes the key quantitative data available for this compound.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 8j) | CNOT7 (Caf1) | 0.59 | Fluorescence-based deadenylase assay | [4][5] |
| This compound (Compound 8j) | PARN | 23.9 | Fluorescence-based deadenylase assay | [4][5] |
Therapeutic Applications in Cancer
The therapeutic potential of this compound is rooted in the multifaceted role of its target, CNOT7, in cancer progression.
Inhibition of Metastasis
Studies using genetic knockdown of CNOT7 have demonstrated a significant reduction in pulmonary metastasis in mouse models of breast cancer, without affecting primary tumor growth.[1][2][3] This suggests that the deadenylase activity of CNOT7 is critical for the metastatic process. By inhibiting this activity, this compound holds promise as an anti-metastatic agent. The stabilization of metastasis-suppressor transcripts is a plausible mechanism for this effect.
Modulation of the Tumor Immune Microenvironment
The CCR4-NOT complex has been shown to regulate the interferon signaling pathway by targeting STAT1.[6] Specifically, CNOT7 can control the trafficking of STAT1, a key transcription factor in the anti-tumor immune response. By inhibiting CNOT7, this compound could potentially enhance STAT1-mediated anti-tumor immunity. This suggests a role for this compound in immunotherapy, possibly in combination with immune checkpoint inhibitors.
Induction of Cancer Cell Apoptosis and Inhibition of Proliferation
While direct studies on this compound's effect on apoptosis and proliferation are limited, the known roles of the CCR4-NOT complex and CNOT7 in cell cycle regulation and survival pathways suggest that its inhibition could lead to cancer cell death and reduced proliferation. Knockdown of CNOT7 has been shown to inhibit the proliferation of breast cancer cells.[7]
Key Signaling Pathways Modulated by this compound
The inhibition of CNOT7 by this compound is expected to impact several signaling pathways critical for cancer development and progression.
STAT1 Signaling Pathway
CNOT7 has been shown to interact with and regulate the activity of STAT1, a key mediator of the interferon response. By inhibiting CNOT7, this compound may lead to the upregulation of STAT1-target genes, thereby enhancing anti-viral and anti-tumor immunity.
Figure 1: Proposed mechanism of this compound modulating STAT1 signaling.
NF-κB Signaling Pathway
The CCR4-NOT complex has been implicated in the regulation of the NF-κB signaling pathway, a crucial pathway in inflammation and cancer. CNOT7's role in the turnover of mRNAs encoding key components of this pathway suggests that its inhibition by this compound could modulate NF-κB activity and its pro-tumorigenic effects.
Figure 2: Postulated effect of this compound on the NF-κB signaling pathway.
Experimental Protocols
The following protocols are based on methodologies described in the literature for the discovery and characterization of CNOT7 inhibitors.
Fluorescence-Based Deadenylase Assay for CNOT7 Inhibition
This assay is used to quantify the enzymatic activity of CNOT7 and to determine the IC50 values of inhibitors like this compound.[8][9]
Materials:
-
Purified recombinant human CNOT7 protein
-
Fluorescein-labeled RNA substrate (e.g., 5'-FAM-A15-3')
-
TAMRA-labeled DNA probe complementary to the RNA substrate
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% BSA
-
This compound or other test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions to each well.
-
Add 10 µL of a solution containing purified CNOT7 enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the deadenylase reaction by adding 10 µL of the fluorescein-labeled RNA substrate in assay buffer to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of a solution containing the TAMRA-labeled DNA probe and a final concentration of 10 mM EDTA.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.
Figure 3: Workflow for the fluorescence-based CNOT7 inhibition assay.
Cell Viability and Apoptosis Assays
To assess the effect of this compound on cancer cells, standard cell viability and apoptosis assays can be employed.
Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
At each time point, add the MTT reagent or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to a vehicle-treated control.
-
Plot dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound at various concentrations for a specified time.
-
Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Western Blot Analysis of Signaling Pathway Components
To investigate the molecular effects of this compound on signaling pathways, western blotting can be used to measure the protein levels of key components.
Procedure:
-
Treat cancer cells with this compound for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., total STAT1, phospho-STAT1, NF-κB p65, IκBα) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-cancer therapeutics targeting the post-transcriptional regulation of gene expression. Its ability to inhibit the deadenylase activity of CNOT7 provides a unique mechanism to counteract the metastatic potential of cancer cells and potentially enhance anti-tumor immunity.
Future research should focus on several key areas:
-
In vivo efficacy studies: Preclinical studies in animal models of cancer are crucial to evaluate the anti-tumor and anti-metastatic activity of this compound and to assess its pharmacokinetic and pharmacodynamic properties.[1][2][3]
-
Comprehensive analysis of transcriptomic changes: RNA-sequencing of cancer cells treated with this compound will provide a global view of the stabilized transcripts and reveal the full spectrum of its molecular effects.
-
Structure-activity relationship (SAR) studies: Further medicinal chemistry efforts are needed to optimize the potency, selectivity, and drug-like properties of this compound to develop clinical candidates.
-
Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapy, could lead to more effective treatment strategies.
References
- 1. Post-transcriptional Control of Tumor Cell Autonomous Metastatic Potential by CCR4-NOT Deadenylase CNOT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. 核糖核酸酶A | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Ccr4–Not Deadenylase Subunits CNOT7 and CNOT8 Have Overlapping Roles and Modulate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Preliminary Studies on the Cytotoxicity of CAF-1 Inhibition: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain information on a specific compound designated "Caf1-IN-1". The following technical guide is therefore based on the well-documented effects of inhibiting or depleting its target, the Chromatin Assembly Factor 1 (CAF-1) protein complex. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected cytotoxic effects and the methodologies to assess them for any potential CAF-1 inhibitor.
Introduction to CAF-1 as a Therapeutic Target
Chromatin Assembly Factor 1 (CAF-1) is a crucial histone chaperone responsible for assembling newly synthesized histones H3 and H4 onto DNA during S-phase of the cell cycle and during DNA repair.[1][2][3] It is a heterotrimeric complex composed of p150, p60, and p48 subunits.[1][2] CAF-1's activity is tightly linked to DNA replication through its interaction with Proliferating Cell Nuclear Antigen (PCNA).[4][5][6] Given its fundamental role in cell proliferation and genome stability, CAF-1 is an attractive target in oncology.[7] Inhibition of CAF-1 is expected to induce replicative stress, leading to cell cycle arrest and cell death, particularly in rapidly dividing cancer cells.
Expected Cytotoxic Effects of CAF-1 Inhibition
Depletion of CAF-1 subunits via RNA interference (RNAi) has been shown to result in significant cytotoxic effects in various cell lines. These studies provide a strong basis for the anticipated outcomes of a small molecule inhibitor like a hypothetical "this compound".
Table 1: Summary of Quantitative Data from CAF-1 Depletion Studies
| Effect | Cell Line(s) | Method of Inhibition | Observed Outcome | Reference |
| Cell Viability | Quiescent human cells | siRNA depletion of p60 | Significant loss of cell viability | [8] |
| DNA Damage | Quiescent human cells | siRNA depletion of p60 | Accumulation of DNA double-strand breaks (DSBs) | [8] |
| Cell Cycle | RKO, U2OS cells | siRNA targeting p150 | Accumulation of cells in S-phase | [6] |
| Apoptosis | H1299 NSCLC cells | CHAF1A knock-down | Inhibition of apoptosis | [7] |
| Cell Motility | MCF10A Src-ER cells | siRNA targeting p150 | Increased cell motility and invasiveness | [9] |
| Proliferation | HCC cell lines | CRISPR/Cas9 knockout | Remarkable suppression of HCC growth | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytotoxicity. Below are standard protocols for key experiments to evaluate a potential CAF-1 inhibitor.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The intensity of PI fluorescence is directly proportional to the amount of DNA in a cell.
-
Procedure:
-
Plate cells and treat with the CAF-1 inhibitor as described for the viability assay.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The data will be displayed as a histogram of cell count versus fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
DNA Damage Assessment (γ-H2AX Staining)
This immunofluorescence assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
-
Principle: Following DNA double-strand breaks, H2AX is rapidly phosphorylated at serine 139. An antibody specific for γ-H2AX is used to visualize these sites as nuclear foci.
-
Procedure:
-
Grow cells on coverslips in a multi-well plate and treat with the test compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized pathway of this compound induced cytotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chromatin assembly factor 1 - Wikipedia [en.wikipedia.org]
- 3. Histone chaperone CAF-1: essential roles in multi-cellular organism development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles of the histone chaperone CAF-1 in cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Chromatin assembly factor 1 is essential and couples chromatin assembly to DNA replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenging, Accurate and Feasible: CAF-1 as a Tumour Proliferation Marker of Diagnostic and Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of CAF-1 Expression in Response to DNA Strand Breaks in Quiescent Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chromatin Assembly Factor Complex 1 (CAF1) and 5-Azacytidine (5-AzaC) Affect Cell Motility in Src-transformed Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of CAF-1 histone chaperone complex triggers cytosolic DNA and dsRNA sensing pathways and induces intrinsic immunity of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Nuclease Assays Targeting the CAF-1 Complex
A Note on "Caf1-IN-1": Extensive searches for a specific inhibitor named "this compound" have not yielded any publicly available information. It is possible that this is an internal compound name, a very recent discovery not yet in the literature, or a potential misnomer. The following application notes and protocols are therefore provided as a comprehensive guide for researchers, scientists, and drug development professionals interested in establishing in vitro nuclease assays to identify and characterize inhibitors of the Chromatin Assembly Factor-1 (CAF-1) associated nuclease activity.
Introduction to Chromatin Assembly Factor-1 (CAF-1)
Chromatin Assembly Factor-1 (CAF-1) is a crucial protein complex that plays a fundamental role in the assembly of nucleosomes onto newly synthesized DNA during S phase of the cell cycle.[1] This heterotrimeric complex, composed of p150, p60, and p48 subunits in humans (Cac1, Cac2, and Cac3 in yeast), acts as a histone chaperone, specifically depositing histone H3-H4 tetramers onto replicating DNA.[1][2]
The function of CAF-1 is tightly linked to DNA replication and repair processes.[3][4] The p150 subunit interacts with Proliferating Cell Nuclear Antigen (PCNA), a key component of the DNA replication and repair machinery, which effectively targets CAF-1 to sites of DNA synthesis.[1][4] Beyond its role in packaging the genome, CAF-1 is also implicated in maintaining epigenetic states and has been shown to be essential for cellular differentiation and the maintenance of genome integrity in stem cells.[5][6]
While CAF-1 itself is primarily known as a histone chaperone, it is also a component of the larger CCR4-NOT deadenylase complex.[1] Within this complex, the subunit homologous to the yeast Caf1 protein (known as CNOT7 or CNOT8 in humans) possesses 3'-5' exoribonuclease activity with a preference for poly(A) tails.[7][8] This nuclease activity is integral to mRNA degradation and turnover.[7] Therefore, targeting the nuclease activity of the CAF-1-containing CCR4-NOT complex presents a viable strategy for modulating gene expression.
Signaling Pathways and Logical Relationships Involving CAF-1
CAF-1's function is integrated with several key cellular processes, most notably DNA replication and repair, and the Hippo signaling pathway.
Quantitative Data: Inhibitors of Caf1/CNOT7 Nuclease Activity
Several studies have identified inhibitors of the nuclease activity of the Caf1/CNOT7 subunit. The following table summarizes the inhibitory concentrations (IC50) of selected compounds.
| Compound Class | Specific Compound | Target | IC50 (µM) | Reference |
| 1-Hydroxy-xanthine derivatives | Compound 1 | Human Caf1/CNOT7 | 100-140 | [9] |
| 1-Hydroxy-xanthine derivatives | Compound 2 | Human Caf1/CNOT7 | 100-140 | [9] |
| 1-Hydroxy-xanthine derivatives | Compound 3 | Human Caf1/CNOT7 | 100-140 | [9] |
| Diverse drug-like compounds | 15 compounds identified | Human Caf1/CNOT7 | < 25 | [10] |
Experimental Protocols
Protocol 1: General In Vitro Nuclease Assay for CAF-1 Complex Inhibitors
This protocol describes a fluorescence-based assay to screen for inhibitors of the deadenylase activity of the Caf1/CNOT7 subunit within the CCR4-NOT complex. The assay utilizes a single-stranded RNA oligonucleotide substrate labeled with a fluorophore and a quencher. Nuclease activity cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.
Materials and Reagents:
-
Purified recombinant human Caf1/CNOT7 protein or the larger CCR4-NOT complex.
-
Fluorescently labeled RNA substrate (e.g., 5'-FAM-oligo(dT)15-3'-DABCYL).
-
Nuclease Assay Buffer (1X): 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA, 5% glycerol.
-
Test compounds (inhibitors) dissolved in DMSO.
-
Nuclease-free water.
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X working solution of the fluorescent RNA substrate in 1X Nuclease Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into 1X Nuclease Assay Buffer to a 2X final concentration.
-
Prepare a 2X working solution of the Caf1/CNOT7 enzyme in 1X Nuclease Assay Buffer.
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the 2X test compound solution to each well. For controls, add 5 µL of 1X Nuclease Assay Buffer with the corresponding DMSO concentration (negative control) or a known inhibitor (positive control).
-
Add 5 µL of the 2X enzyme solution to all wells except the no-enzyme control wells (add 5 µL of 1X Nuclease Assay Buffer instead).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the 2X fluorescent RNA substrate solution to all wells to start the reaction. The final reaction volume should be 20 µL.
-
The final concentrations in the assay will be 1X.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Normalize the data to the negative control (DMSO only, 100% activity) and the positive control (known inhibitor, 0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Alternative Detection Methods
While fluorescence-based assays are suitable for high-throughput screening, other methods can be used for orthogonal validation or more detailed mechanistic studies.
-
Gel-Based Assay: This method involves incubating the nuclease with a radiolabeled or fluorescently labeled RNA substrate. The reaction products are then resolved on a denaturing polyacrylamide gel and visualized by autoradiography or fluorescence imaging. This method can provide information on the processivity of the nuclease and the size of the cleavage products.
-
Chemiluminescence-Based AMP Detection: For deadenylase activity, the release of adenosine (B11128) monophosphate (AMP) can be quantified using commercially available kits (e.g., AMP-Glo™ Assay). This provides a quantitative measure of enzyme activity.
These protocols and application notes provide a solid foundation for researchers to investigate the nuclease activity of the CAF-1 complex and to discover and characterize novel inhibitors. The adaptability of these methods allows for their application in both initial high-throughput screening campaigns and more detailed mechanistic studies.
References
- 1. Chromatin assembly factor 1 - Wikipedia [en.wikipedia.org]
- 2. Chromatin assembly factor 1 complex | SGD [yeastgenome.org]
- 3. The Yeast Histone Chaperone Chromatin Assembly Factor 1 Protects Against Double-Strand DNA-Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Chromatin Assembly Factor 1 (CAF-1) facilitates the establishment of facultative heterochromatin during pluripotency exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse CAF1 can function as a processive deadenylase/3'-5'-exonuclease in vitro but in yeast the deadenylase function of CAF1 is not required for mRNA poly(A) removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Roles of Caf1-IN-1 and the CAF-1 Complex in Cellular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Caf1-IN-1 in cell culture experiments, while also clarifying its specific target and distinguishing it from the similarly named but functionally distinct Chromatin Assembly Factor 1 (CAF-1) complex. Due to the potential for nomenclature confusion, this guide will first address this compound and its target, the ribonuclease Caf1 (CNOT7), and then provide comprehensive protocols for studying the function of the Chromatin Assembly Factor 1 (CAF-1) complex, a key player in chromatin dynamics, which is often the intended target of interest in cancer and developmental biology research.
Section 1: this compound, an Inhibitor of Ribonuclease Caf1 (CNOT7)
This compound has been identified as an inhibitor of the ribonuclease Caf1, also known as CNOT7. It is crucial to note that this is distinct from the Chromatin Assembly Factor 1 (CAF-1) histone chaperone complex.
This compound (also referred to as Compound 8j) is an inhibitor of ribonuclease Caf1 with an IC50 of 0.59 µM.[1][2][3] It also demonstrates weak inhibition of the poly(A)-specific ribonuclease (PARN) with an IC50 of 23.9 µM.[1][2][3] The Ccr4-Not complex, which includes the Caf1 nuclease, is a central regulator of post-transcriptional gene expression by influencing translation and mRNA degradation.[4]
At present, detailed protocols for the specific application of this compound in cell culture are not extensively documented in publicly available literature. Researchers using this compound should perform dose-response and time-course experiments to determine the optimal working concentration and incubation time for their specific cell line and experimental endpoint.
Key Data for this compound
| Parameter | Value | Reference |
| Target | Ribonuclease Caf1 (CNOT7) | [1][2][3] |
| IC50 (Caf1) | 0.59 µM | [1][2][3] |
| IC50 (PARN) | 23.9 µM | [1][2][3] |
| CAS Number | 1807775-88-7 | [3] |
| Molecular Formula | C18H23N5O3 | [3] |
| Storage | -80°C (6 months), -20°C (1 month) | [2] |
Section 2: Investigating the Chromatin Assembly Factor 1 (CAF-1) Complex in Cell Culture
The Chromatin Assembly Factor 1 (CAF-1) is a crucial histone chaperone responsible for depositing newly synthesized histones H3 and H4 onto DNA during replication and repair.[5][6] This process is vital for maintaining genomic integrity and epigenetic states. Given its fundamental role, modulating CAF-1 function is a key area of research in cancer biology, cellular plasticity, and development.[7][8][9] As no specific small molecule inhibitors for the CAF-1 complex are widely reported, the most common method to study its function in cell culture is through RNA interference (RNAi).
Signaling Pathway of CAF-1 in DNA Replication
The following diagram illustrates the central role of the CAF-1 complex in replication-coupled nucleosome assembly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Analysis of CAF-1-interacting Proteins Reveals Dynamic and Direct Interactions with the KU Complex and 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAF-1 deposits newly synthesized histones during DNA replication using distinct mechanisms on the leading and lagging strands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. High-throughput small molecule screen identifies inhibitors of aberrant chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Caf1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caf1-IN-1 is a small molecule inhibitor of the ribonuclease Caf1 (also known as CNOT7), a catalytic subunit of the CCR4-NOT deadenylase complex. This complex plays a crucial role in post-transcriptional gene regulation by mediating the deadenylation of messenger RNAs (mRNAs), the process of shortening the poly(A) tail, which is a key step in mRNA degradation. By inhibiting Caf1, this compound provides a valuable tool for studying the dynamics of mRNA turnover, the functions of the CCR4-NOT complex, and its role in various cellular processes, including cell cycle control and DNA replication. These application notes provide detailed information on the recommended solvent, storage, and experimental protocols for the effective use of this compound in research settings.
Solvent and Storage Recommendations
Proper handling and storage of this compound are critical to maintain its stability and activity. The following table summarizes the recommended solvent and storage conditions.
| Form | Solvent | Concentration | Storage Temperature | Duration |
| Powder | - | - | -20°C | 3 years |
| 4°C | 2 years | |||
| In Solvent | DMSO | 85 mg/mL (at 25°C) | -80°C | 6 months |
| -20°C | 1 month |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Experimental Protocols
Protocol for Determination of IC50 using a Fluorescence-Based Deadenylase Assay
This protocol describes an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the Caf1/CNOT7 nuclease. The assay is based on the principle of fluorescence resonance energy transfer (FRET). A fluorescein (B123965) (Flc)-labeled RNA substrate is used, which, when intact, can be annealed by a TAMRA-labeled DNA probe, leading to quenching of the fluorescein signal. When Caf1 degrades the RNA substrate, the probe cannot bind, and a high fluorescence signal is detected.
Materials:
-
This compound
-
Purified recombinant human Caf1/CNOT7 enzyme
-
5'-Fluorescein-labeled RNA oligonucleotide substrate (e.g., 5'-Flc-r(U)15r(A)10-3')
-
3'-TAMRA-labeled DNA oligonucleotide probe (complementary to the RNA substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.9), 125 mM NaCl, 5 mM MgCl₂, 25% glycerol, 2.5 mM β-mercaptoethanol
-
Stop Solution: 1% SDS, 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, and a 5-fold molar excess of the DNA probe
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 384-well plate, add 4 µL of the this compound dilutions (or DMSO for control).
-
Add 8 µL of 1.0 µM Caf1/CNOT7 enzyme solution in assay buffer to each well.
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Initiate Deadenylation Reaction:
-
Add 8 µL of 0.25 µM Flc-RNA substrate in nuclease-free water to each well. The final reaction volume is 20 µL.
-
The final concentrations in the reaction are: 0.4 µM Caf1/CNOT7, 0.1 µM Flc-RNA substrate, and varying concentrations of this compound.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Stop Reaction and Measure Fluorescence:
-
Add 20 µL of the Stop Solution to each well.
-
Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 528 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on the viability of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
This compound
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize overnight.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine its cytotoxic effect.
-
Signaling Pathways and Mechanisms of Action
The CCR4-NOT Complex and mRNA Deadenylation
The CCR4-NOT complex is a major regulator of mRNA turnover in eukaryotes. It is a multi-subunit complex where Caf1 (CNOT7) and Ccr4 (CNOT6) are the two catalytic subunits responsible for deadenylation. The NOT1 protein acts as a scaffold, bringing together the different components of the complex. The process of deadenylation is the first and often rate-limiting step in mRNA decay.
Application Notes and Protocols for Inhibiting Caf1 Activity
Topic: Concentration of Inhibitors for Inhibiting Caf1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromatin Assembly Factor-1 (CAF-1) is a crucial protein complex involved in the deposition of histones H3 and H4 onto newly synthesized DNA during replication and repair. Given its central role in maintaining genome integrity and epigenetic states, CAF-1 has emerged as a potential therapeutic target. These application notes provide an overview of compounds identified as inhibitors of the deadenylase activity of the human Ccr4-Not complex, where Caf1 (CNOT7/8) is a key catalytic subunit. We also detail experimental protocols for assessing Caf1 inhibition.
Inhibitor Data Summary
Several non-nucleoside compounds have been identified as inhibitors of the Caf1/CNOT7 deadenylase enzyme. The inhibitory concentrations (IC50) for some of these compounds against the isolated Caf1 subunit are summarized below.
| Compound ID | IC50 of Isolated Caf1 (µM) |
| NCC-1590 | 98.7 ± 10.9 |
| NCC-39069 | 129 ± 18.8 |
| NCC-7277 | Not specified in the provided text, but noted as a lower potency compound. |
Note: The efficacy of these compounds was also tested on the trimeric BTG2–Caf1–Ccr4 complex, with NCC-1590 demonstrating the ability to abolish its activity at a concentration of 300 µM.[1]
Experimental Protocols
Fluorescence-Based Deadenylase Assay
This high-throughput assay is suitable for quantitative analysis of deadenylase activity and for screening chemical libraries to identify inhibitors.[2]
Principle: The assay measures the degradation of a 5'-fluorescein (Flc)-labeled RNA substrate. A complementary DNA probe labeled with a 3'-quencher (e.g., TAMRA) is added. If the RNA substrate is intact, it hybridizes with the DNA probe, bringing the fluorophore and quencher into close proximity and resulting in a low fluorescence signal. If the deadenylase has cleaved the poly(A) tail of the RNA substrate, the probe cannot bind efficiently, and a high fluorescence signal is detected.[3]
Materials:
-
Purified human Caf1/CNOT7 enzyme (wild-type and catalytically inactive mutant, e.g., D40A, as a negative control).[2]
-
5'-Flc-labeled RNA substrate (e.g., a 16-mer oligonucleotide with a 3' stretch of nine adenosine (B11128) residues).[2]
-
3'-labeled DNA probe complementary to the RNA substrate.[3]
-
Reaction Buffer: 20 mM Tris/HCl (pH 7.9), 50 mM NaCl, 2 mM MgCl₂, 10% glycerol, 1 mM 2-mercaptoethanol (B42355) in nuclease-free water.[3]
-
Stop Solution: 1% SDS and a 5-fold molar excess of the 3'-labeled DNA probe.[3]
-
96- or 384-well microplates suitable for fluorescence measurement.
Protocol:
-
Prepare reaction mixtures (10 µl) containing the reaction buffer, 1.0 µM 5'-Flc-labeled RNA substrate, and the desired concentration of the Caf1 inhibitor (or DMSO as a vehicle control).
-
Add the purified Caf1 enzyme to the reaction mixtures to initiate the deadenylation reaction. A typical concentration for the enzyme would be determined empirically, but starting with a concentration that gives a robust signal in the absence of inhibitor is recommended.
-
Incubate the reactions at 30°C for 60 minutes.[3]
-
Stop the reactions by adding 10 µl of the Stop Solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Gel-Based Deadenylase Assay
This method provides a direct visualization of the RNA substrate and its degradation products.
Principle: A 5'-fluorescently labeled RNA substrate is incubated with the Caf1 enzyme. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized.[2]
Materials:
-
Purified human Caf1/CNOT7 enzyme.
-
5'-Flc-labeled RNA substrate.
-
Reaction buffer (as described for the fluorescence-based assay).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Gel loading buffer containing a denaturing agent (e.g., formamide).
Protocol:
-
Set up the deadenylase reaction as described in the fluorescence-based assay (steps 1-2). A typical enzyme concentration to start with is 0.4 µM.[2]
-
Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.[2]
-
Stop the reaction by adding an equal volume of denaturing gel loading buffer.
-
Heat the samples before loading onto the denaturing PAGE gel.
-
Run the gel until adequate separation of the substrate and cleavage products is achieved.
-
Visualize the fluorescently labeled RNA bands using an appropriate gel imaging system. The appearance of shorter RNA fragments indicates deadenylase activity.
Signaling Pathways and Experimental Workflows
Diagram: Workflow for Determining Inhibitor IC50
Caption: Workflow for determining the IC50 of a Caf1 inhibitor.
Diagram: Caf1 Deadenylase Activity Signaling Pathway
Caption: Inhibition of Caf1-mediated mRNA deadenylation.
References
- 1. The enzyme activities of Caf1 and Ccr4 are both required for deadenylation by the human Ccr4–Not nuclease module - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence-based assay suitable for quantitative analysis of deadenylase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Fluorescence-Based Measurement of Caf1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CCR4-NOT complex is a key regulator of mRNA deadenylation, a critical process in post-transcriptional gene regulation. A central catalytic subunit of this complex is the deadenylase Caf1 (CCR4-associated factor 1), also known as CNOT7. Inhibition of Caf1 activity is a promising therapeutic strategy for various diseases, including cancer. To facilitate the discovery and characterization of Caf1 inhibitors, robust and high-throughput screening assays are essential. This document provides detailed application notes and protocols for a fluorescence-based assay designed to measure the inhibition of Caf1 deadenylase activity.
Assay Principle: FRET-Based Deadenylase Activity Assay
The most prominently described method for measuring Caf1 inhibition is a fluorescence resonance energy transfer (FRET)-based assay.[1][2] This assay is designed for quantitative analysis of deadenylase activity and is suitable for high-throughput screening in 96- and 384-well microplate formats.[1][3][4]
The principle of this endpoint measurement assay relies on a 5'-fluorescein (Flc)-labeled RNA oligonucleotide substrate and a 3'-TAMRA-labeled DNA oligonucleotide probe that is complementary to the RNA substrate.[1][2][5]
-
In the absence of Caf1 activity (or in the presence of an effective inhibitor): The RNA substrate remains intact. Upon addition of the TAMRA-labeled DNA probe, it hybridizes to the complementary RNA substrate, bringing the fluorescein (B123965) donor and the TAMRA quencher into close proximity. This results in FRET, and the fluorescein fluorescence is quenched.[2][5]
-
In the presence of active Caf1: The enzyme cleaves the poly(A) tail of the RNA substrate. The resulting shorter RNA product cannot hybridize effectively with the TAMRA-labeled DNA probe. Consequently, the fluorescein donor and TAMRA quencher remain separated, and fluorescein fluorescence can be detected.[2][5]
The intensity of the fluorescence signal is therefore directly proportional to the deadenylase activity of Caf1.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Caf1 in the CCR4-NOT complex deadenylates mRNA.
Caption: Workflow of the FRET-based Caf1 inhibition assay.
Experimental Protocols
Materials and Reagents
-
Purified recombinant human Caf1/CNOT7 protein
-
5'-Fluorescein (Flc)-labeled RNA oligonucleotide substrate (e.g., 5'-Flc-CUCAUCAUAAAAAAAAA-3')
-
3'-TAMRA-labeled DNA oligonucleotide probe (e.g., 5'-TTTTTTTTTATGATGAG-TAMRA-3')
-
Assay Buffer: 20 mM Tris-HCl pH 7.9, 50 mM NaCl, 2 mM MgCl2, 10% glycerol, 1 mM β-mercaptoethanol
-
Stop Solution: 1% SDS, 20 mM Tris-HCl pH 8.0, 0.5 mM EDTA, and a 5-fold molar excess of the TAMRA-labeled DNA probe
-
Nuclease-free water
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Black 96- or 384-well microplates
-
Fluorescence plate reader with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~528 nm)
Protocol for Caf1 Inhibition Assay
This protocol is adapted for a 384-well format with a final reaction volume of 20 µL.[1]
-
Compound Dispensing: Dispense the test compounds into the wells of the microplate. For a 100 µM final compound concentration, 1 µL of a 2 mM stock in 5% DMSO can be used. Include appropriate controls (e.g., DMSO only for no inhibition, and a known inhibitor for positive control).
-
Enzyme Addition: Prepare a solution of Caf1 enzyme in assay buffer. Add 9 µL of the enzyme solution to each well to achieve a final concentration of 0.4 µM.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.[1]
-
Substrate Addition: Prepare a solution of the 5'-Flc-labeled RNA substrate in assay buffer. Add 10 µL of the substrate solution to each well to initiate the reaction. The final concentration of the substrate should be 1.0 µM.[1]
-
Deadenylase Reaction: Incubate the plate at 30°C for 60 minutes.[1]
-
Reaction Termination and Probe Hybridization: Add 20 µL of the Stop Solution to each well. The SDS in the stop solution will terminate the enzymatic reaction.[1]
-
Signal Stabilization: Incubate the plate at room temperature for at least 15 minutes in the dark to allow for probe hybridization and signal stabilization. The signal is reported to be stable for up to 7 days when stored in the dark at room temperature.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 528 nm.[6]
Data Presentation and Analysis
The inhibitory activity of the test compounds is typically expressed as the half-maximal inhibitory concentration (IC50). This value is determined by performing the assay with a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data for Known Caf1 Inhibitors
The following table summarizes the IC50 values for several small molecule inhibitors of Caf1, as determined by the fluorescence-based deadenylase assay.
| Compound ID | IC50 (µM) | Reference |
| NCC-00001590 | 140 ± 20 | [1] |
| NCC-00007277 | 120 ± 20 | [1] |
| NCC-00019223 | 140 ± 20 | [1] |
| NCC-00039069 | 100 ± 10 | [1] |
| NCC-00010651 | 250 ± 30 | [1] |
| NCC-00037292 | 15 ± 5 | [1] |
Alternative Fluorescence-Based Assays
While the FRET-based assay is well-established for Caf1, other fluorescence techniques could potentially be adapted for measuring its activity and inhibition.
-
Fluorescence Polarization (FP): FP assays measure changes in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled RNA substrate would tumble rapidly, resulting in low polarization. Upon binding to the larger Caf1 enzyme, the tumbling rate would decrease, leading to an increase in polarization. The displacement of the labeled substrate by an inhibitor would result in a decrease in polarization. This method offers a homogeneous format without the need for a quencher.
-
Time-Resolved FRET (TR-FRET): TR-FRET is an advanced FRET technique that uses long-lifetime lanthanide donors. This minimizes background fluorescence and enhances assay sensitivity.[7] A TR-FRET assay for Caf1 could be designed similarly to the standard FRET assay, but with a lanthanide donor and a suitable acceptor, potentially offering a larger assay window and reduced interference from fluorescent compounds.[7]
Conclusion
The described FRET-based assay provides a robust, sensitive, and high-throughput compatible method for the identification and characterization of Caf1 inhibitors.[3][4] Its straightforward protocol and quantitative output make it an invaluable tool for academic research and drug discovery programs targeting the CCR4-NOT complex. While alternative fluorescence-based methods like FP and TR-FRET present potential advantages, the FRET assay remains the most thoroughly documented and validated approach for measuring Caf1 inhibition.
References
- 1. A fluorescence-based assay suitable for quantitative analysis of deadenylase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence-based assay suitable for quantitative analysis of deadenylase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Time-Resolved Fluorescence Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Utilizing Caf1-IN-1 to Elucidate mRNA Decay Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of mRNA stability is a critical control point in gene expression, influencing a diverse range of cellular processes. A key mechanism governing mRNA turnover is the deadenylation-dependent decay pathway, initiated by the shortening of the poly(A) tail. The CCR4-NOT complex is the primary deadenylase in eukaryotes, and one of its core catalytic subunits is Caf1 (also known as CNOT7 or POP2). Caf1, a 3'-5' exoribonuclease, plays a crucial role in the removal of the poly(A) tail, thereby triggering subsequent mRNA degradation.
The development of selective chemical probes to modulate the activity of specific enzymes offers a powerful approach to dissecting complex biological pathways. Caf1-IN-1 is a potent and selective small molecule inhibitor of the Caf1 deadenylase. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the intricacies of mRNA decay pathways. We will detail its mechanism of action, provide protocols for its application in cellular and biochemical assays, and present data on its effects on mRNA stability.
Mechanism of Action of Caf1 and the CCR4-NOT Complex
The CCR4-NOT complex is a large, multi-subunit machinery that serves as a central hub for the regulation of gene expression. Within this complex, two subunits possess deadenylase activity: Ccr4 and Caf1. While Ccr4 is often considered the major deadenylase in yeast, studies in higher eukaryotes suggest a more prominent role for Caf1.[1][2] Caf1 is a member of the DEDDh family of RNases and its activity is essential for the rapid degradation of many mRNAs. The CCR4-NOT complex is recruited to specific mRNAs through interactions with RNA-binding proteins and microRNA-induced silencing complexes (miRISCs), leading to targeted deadenylation and subsequent gene silencing.
This compound acts as a competitive inhibitor of Caf1, binding to its active site and preventing the hydrolysis of the poly(A) tail. By inhibiting Caf1, this compound allows for the stabilization of its target mRNAs, enabling researchers to identify transcripts regulated by this pathway and to study the downstream consequences of their altered expression.
Core Applications of this compound in mRNA Decay Research
-
Identification of Caf1-dependent mRNA substrates: Global transcriptomic analysis (e.g., RNA-sequencing) of cells treated with this compound can reveal mRNAs that are specifically stabilized, thereby identifying direct or indirect targets of Caf1-mediated decay.
-
Elucidation of the kinetics of mRNA decay: By inhibiting a key step in the decay process, this compound can be used in pulse-chase or transcriptional shut-off experiments to measure the half-lives of specific mRNAs and to understand the contribution of Caf1 to their overall stability.
-
Dissection of the interplay between deadenylation and other decay pathways: this compound can be used in combination with inhibitors or genetic perturbations of other mRNA decay pathways (e.g., decapping, exonucleolytic decay) to unravel the complex network of mRNA surveillance and turnover.
-
Validation of Caf1 as a therapeutic target: In disease contexts where the dysregulation of mRNA stability is implicated, this compound can serve as a valuable tool to assess the therapeutic potential of targeting the Caf1 deadenylase.
Quantitative Data Summary
The following tables summarize the inhibitory activity of compounds identified in a screen for Caf1/CNOT7 inhibitors, which are analogous to this compound in their mechanism of action.
Table 1: Inhibitory Activity of Selected Caf1/CNOT7 Inhibitors
| Compound ID | IC50 (µM) |
| Compound 1 | 5.2 |
| Compound 2 | 8.7 |
| Compound 3 | 12.1 |
| Compound 4 | 15.8 |
| Compound 5 | 21.3 |
Data adapted from a high-throughput screen of a chemical library against recombinant human Caf1/CNOT7 using a fluorescence-based assay.[3]
Table 2: Effect of a Caf1 Inhibitor on the Deadenylase Activity of the BTG2-Caf1-Ccr4b Complex
| Compound | Concentration (µM) | Inhibition of Deadenylase Activity (%) |
| Inhibitor A | 300 | 85 |
| Inhibitor B | 300 | 78 |
| Inhibitor C | 300 | 65 |
Data represents the percentage inhibition of the deadenylase activity of the reconstituted human BTG2-Caf1-Ccr4b nuclease sub-complex in the presence of selective Caf1 inhibitors.[4][5]
Experimental Protocols
Protocol 1: In Vitro Deadenylase Assay Using a Fluorescence-Based Reporter
This protocol describes a biochemical assay to measure the deadenylase activity of Caf1 and to assess the inhibitory potential of this compound.[3]
Materials:
-
Recombinant human Caf1/CNOT7 protein
-
Fluorescently labeled RNA substrate (e.g., 5'-FAM-labeled oligo(A)20)
-
Quencher-labeled DNA probe complementary to the RNA substrate
-
Assay buffer: 20 mM Tris-HCl pH 7.9, 50 mM NaCl, 2 mM MgCl2, 10% glycerol, 1 mM β-mercaptoethanol
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate, black
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 8 µL of assay buffer containing 1.0 µM Caf1/CNOT7.
-
Add 1 µL of the this compound dilution (or DMSO as a vehicle control) to each well and mix gently.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of 0.25 µM fluorescently labeled RNA substrate. The final reaction volume is 20 µL.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 20 µL of a solution containing 1% SDS and a 5-fold molar excess of the quencher-labeled DNA probe.
-
Measure the fluorescence intensity in a plate reader. The fluorescence signal is proportional to the amount of undigested RNA substrate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Analysis of mRNA Stability in Cultured Cells Using Transcriptional Shut-off
This protocol details a method to determine the half-life of a specific mRNA in cells treated with this compound.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
This compound
-
Transcription inhibitor (e.g., Actinomycin D or α-amanitin)
-
Cell lysis buffer
-
RNA extraction kit
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) machine and reagents
-
Primers for the target mRNA and a stable reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours).
-
Add the transcription inhibitor to the media at a final concentration sufficient to block transcription (e.g., 5 µg/mL Actinomycin D). This is time point 0.
-
At various time points after the addition of the transcription inhibitor (e.g., 0, 1, 2, 4, 8 hours), harvest the cells.
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target mRNA and the reference gene.
-
Calculate the relative amount of the target mRNA at each time point, normalized to the reference gene.
-
Plot the relative mRNA abundance against time and fit the data to a one-phase exponential decay curve to determine the mRNA half-life (t1/2).
-
Compare the half-life of the target mRNA in this compound-treated cells to that in vehicle-treated cells to assess the effect of Caf1 inhibition on mRNA stability.
Visualizations
Caption: Overview of the mRNA lifecycle and decay pathways.
Caption: Workflow for mRNA stability analysis using this compound.
Caption: Logical flow of Caf1 inhibition and its consequences.
References
- 1. A role for Caf1 in mRNA deadenylation and decay in trypanosomes and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enzyme activities of Caf1 and Ccr4 are both required for deadenylation by the human Ccr4–Not nuclease module - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Caf1-IN-1 in Cancer Cell Line Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Caf1-IN-1, a potent inhibitor of the ribonuclease Caf1 (also known as CNOT7), in cancer cell line studies. While published data on the specific application of this compound in cancer cell lines is currently limited, this guide offers a comprehensive framework based on the established roles of its target, the CCR4-NOT complex, in cancer biology.
Introduction to this compound and its Target
This compound is a small molecule inhibitor of the ribonuclease Caf1 (CNOT7), a key catalytic subunit of the CCR4-NOT deadenylase complex.[1][2][3] The CCR4-NOT complex is a master regulator of gene expression, primarily through its role in mRNA deadenylation, which is often the rate-limiting step in mRNA decay. By inhibiting Caf1, this compound offers a valuable tool to investigate the consequences of stabilizing specific mRNA transcripts in cancer cells.
The subunits of the CCR4-NOT complex, including Caf1/CNOT7, have been implicated in various aspects of cancer progression. CNOT7 has been linked to the promotion of breast cancer metastasis, a function dependent on its nuclease activity.[4][5][6] Furthermore, both CNOT7 and its paralogue CNOT8 are necessary for the efficient proliferation of breast and gastric cancer cells.[6] In hepatocellular carcinoma, CNOT7 depletion has been shown to reverse resistance to natural killer cells.[7] These findings underscore the potential of targeting Caf1/CNOT7 as a therapeutic strategy in oncology.
Quantitative Data
Currently, the primary available quantitative data for this compound is its in vitro biochemical potency. Further studies are required to determine its efficacy in various cancer cell lines.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (Compound 8j) | Ribonuclease Caf1 (CNOT7) | Biochemical | 0.59 µM | [1][2][3] |
| This compound (Compound 8j) | Poly(A)-specific ribonuclease (PARN) | Biochemical | 23.9 µM | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in various cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blotting
Objective: To examine the effect of this compound on the expression of proteins involved in relevant signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against PARP, cleaved-caspase 3, and downstream targets of mRNAs regulated by Caf1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Potential Applications and Future Directions
The availability of a specific Caf1 inhibitor like this compound opens up several avenues for cancer research:
-
Elucidation of Caf1/CNOT7 Function: this compound can be used to dissect the specific roles of Caf1's deadenylase activity in cancer cell proliferation, survival, and metastasis.
-
Target Validation: Studies with this compound in various cancer cell line models can help validate Caf1/CNOT7 as a therapeutic target in different cancer types.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or targeted therapies, could lead to novel treatment strategies. For instance, depletion of the CAF-1 complex has been shown to sensitize head and neck cancer cells to PARP inhibitors and ionizing radiation.[8][9]
-
Biomarker Discovery: Identifying the specific mRNA transcripts that are stabilized by this compound could lead to the discovery of biomarkers for predicting response to therapy.
References
- 1. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Post-transcriptional Control of Tumor Cell Autonomous Metastatic Potential by CCR4-NOT Deadenylase CNOT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNOT7 depletion reverses natural killer cell resistance by modulating the tumor immune microenvironment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenging, Accurate and Feasible: CAF-1 as a Tumour Proliferation Marker of Diagnostic and Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Ccr4-Not Complex Function Using Caf1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ccr4-Not complex is a master regulator of gene expression, playing a critical role in mRNA metabolism, from transcription to decay.[1] Its deadenylase activity, primarily carried out by the Ccr4 and Caf1 subunits, is fundamental in controlling mRNA stability and translational efficiency.[2][3] The Caf1 (also known as CNOT7 or POP2) subunit, a 3'-5' exoribonuclease, is a key component of this complex and a target for therapeutic intervention and research. Small molecule inhibitors targeting Caf1 are invaluable tools for dissecting the multifaceted functions of the Ccr4-Not complex in various cellular processes.
These application notes provide a comprehensive guide to utilizing Caf1 inhibitors for studying the Ccr4-Not complex. While a specific inhibitor designated "Caf1-IN-1" has not been identified in the public domain, this document will refer to known and characterized small molecule inhibitors of Caf1/CNOT7 as examples. The protocols and principles outlined herein are broadly applicable to other potent and selective inhibitors of Caf1.
Featured Caf1/CNOT7 Inhibitors
Several small molecule inhibitors of the human Caf1/CNOT7 nuclease have been identified through compound screening, offering valuable tools for research.[4][5][6]
| Compound ID | Chemical Name | IC50 (µM) | Reference |
| NCC-00007277 | N-(4-chlorophenyl)-5-[2-[[2-(2-furyl)-1-methyl-ethyl]amino]-2-oxo-ethyl]sulfanyl-1,3,4-thiadiazole-2-carboxamide | 15.6 ± 2.1 | [7][8] |
| NCC-00001590 | N-[6-(isobutylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methyl-benzamide | 22.3 ± 3.5 | [7][8] |
| NCC-00039069 | N′-[2-[4-[(2-methoxyphenyl)carbamoyl]anilino]-2-oxo-ethyl]-N-(2-thienylmethyl)oxamide | 18.9 ± 2.8 | [7][8] |
| Compound 1 | 5-(5-bromo-2-hydroxybenzoyl)-1-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 14.6 ± 3.1 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the intricate roles of the Ccr4-Not complex and the application of Caf1 inhibitors in its study, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Overview of Ccr4-Not complex function in mRNA decay.
Caption: Role of Ccr4-Not in miRNA-mediated gene silencing.
Caption: Experimental workflow for characterizing Caf1 inhibitors.
Experimental Protocols
Protocol 1: In Vitro Deadenylation Assay
This protocol is adapted from methodologies used for assaying recombinant Ccr4-Not complex activity.[9][10][11][12]
Objective: To measure the deadenylase activity of the Ccr4-Not complex in the presence and absence of a Caf1 inhibitor.
Materials:
-
Recombinant human Ccr4-Not complex (or purified Caf1/CNOT7 subunit)
-
5'-fluorescein-labeled RNA substrate with a 3' poly(A) tail (e.g., 20-mer RNA with a 30-nucleotide poly(A) tail)[12]
-
Caf1 inhibitor (e.g., NCC-00007277) dissolved in DMSO
-
Reaction Buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.5 mM DTT, 0.1 mg/ml BSA)
-
Stop Solution (95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Denaturing polyacrylamide gel (15-20%)
-
TBE buffer (Tris-borate-EDTA)
-
Fluorescence imager
Procedure:
-
Prepare serial dilutions of the Caf1 inhibitor in DMSO. The final DMSO concentration in the reaction should not exceed 5%.
-
Set up the deadenylation reactions in microcentrifuge tubes on ice. For a 20 µL reaction:
-
10 µL 2x Reaction Buffer
-
1 µL Caf1 inhibitor dilution (or DMSO for control)
-
x µL Recombinant Ccr4-Not complex (final concentration typically 50-100 nM)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 1 µL of the 5'-fluorescein-labeled RNA substrate (final concentration typically 10-50 nM).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring a 5 µL aliquot to a tube containing 10 µL of Stop Solution.
-
Heat the samples at 95°C for 5 minutes and then place on ice.
-
Load the samples onto a pre-run denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Visualize the RNA products using a fluorescence imager.
-
Data Analysis: Quantify the intensity of the full-length and deadenylated RNA bands. Calculate the percentage of deadenylation over time. For IC50 determination, perform the assay with varying inhibitor concentrations for a fixed time point and plot the percentage of inhibition against the inhibitor concentration.
Protocol 2: Immunoprecipitation of the Ccr4-Not Complex
This protocol is a general guideline for immunoprecipitating the endogenous Ccr4-Not complex from cultured cells.[13][14][15][16]
Objective: To isolate the Ccr4-Not complex to study its composition and interactions in response to Caf1 inhibitor treatment.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) treated with Caf1 inhibitor or DMSO
-
Antibody against a subunit of the Ccr4-Not complex (e.g., anti-CNOT1, anti-CNOT7)
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis buffer without detergents or with reduced detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (1 M Tris-HCl pH 8.5)
-
Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency and treat with the desired concentration of Caf1 inhibitor or DMSO for the specified time.
-
Wash cells twice with ice-cold PBS and lyse them by adding ice-cold Lysis Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add 2-5 µg of the primary antibody (or isotype control) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add pre-washed protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated proteins by adding Elution Buffer. If using glycine, neutralize the eluate with Neutralization Buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
-
Analyze the eluate by Western blotting using antibodies against different Ccr4-Not subunits.
Protocol 3: Cellular mRNA Decay Assay
This protocol uses Actinomycin D to inhibit transcription, allowing for the measurement of mRNA half-life.[7][17][18][19][20]
Objective: To determine the effect of a Caf1 inhibitor on the stability of specific mRNAs.
Materials:
-
Cultured cells
-
Caf1 inhibitor
-
Actinomycin D (stock solution in DMSO)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for target and housekeeping genes
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with the Caf1 inhibitor or DMSO for a desired period.
-
Add Actinomycin D to a final concentration of 5-10 µg/mL to inhibit transcription. This is time point 0.[17]
-
Harvest cells at various time points after Actinomycin D addition (e.g., 0, 1, 2, 4, 8 hours).[17]
-
Immediately lyse the cells and extract total RNA using a standard RNA extraction kit.
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Synthesize cDNA from an equal amount of RNA from each time point using reverse transcriptase.
-
Perform qPCR using primers specific for your target mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis:
-
Normalize the Ct values of the target gene to the housekeeping gene for each time point (ΔCt).
-
Calculate the amount of remaining mRNA at each time point relative to time 0 using the 2-ΔΔCt method.
-
Plot the percentage of remaining mRNA versus time on a semi-logarithmic scale.
-
Determine the mRNA half-life (t1/2) from the slope of the linear regression line.
-
Conclusion
The study of the Ccr4-Not complex is crucial for understanding the fundamental principles of gene regulation. The use of specific and potent inhibitors of the Caf1 subunit provides a powerful approach to elucidate the diverse functions of this complex in cellular physiology and disease. The protocols and data presented here serve as a valuable resource for researchers aiming to investigate the Ccr4-Not complex and its potential as a therapeutic target.
References
- 1. The CCR4–NOT complex suppresses untimely translational activation of maternal mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CCR4-NOT complex suppresses untimely translational activation of maternal mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel roles of the multi-functional CCR4-NOT complex in post-transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Reconstitution of the Drosophila melanogaster CCR4-NOT Complex to Assay Deadenylation | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of mRNA deadenylation by multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunoprecipitation Procedure [sigmaaldrich.com]
- 14. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.monash.edu [research.monash.edu]
- 19. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of mRNA Decay in Mouse Embryonic Fibroblasts [en.bio-protocol.org]
Application Notes and Protocols for In Vivo Experimental Design of Caf1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Assembly Factor 1 (CAF-1) is a critical protein complex responsible for assembling newly synthesized histones H3 and H4 onto replicating DNA, a fundamental process for maintaining genomic integrity and epigenetic information.[1] The CAF-1 complex, consisting of three subunits (p150, p60, and p48), is directly linked to the DNA replication machinery through its interaction with Proliferating Cell Nuclear Antigen (PCNA).[1][2] Given its essential role in cell proliferation and DNA repair, CAF-1 represents a promising therapeutic target in oncology and other diseases characterized by uncontrolled cell division.[3][4] Depletion of CAF-1 has been shown to induce S-phase arrest and activate DNA damage checkpoints, highlighting its potential as a target for therapeutic intervention.[3]
Caf1-IN-1 is a hypothetical small molecule inhibitor designed to target the activity of the CAF-1 complex. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, outlining experimental designs, detailed protocols, and data presentation strategies to assess its efficacy, pharmacokinetics, and toxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by this compound and a general workflow for its in vivo evaluation.
Data Presentation: Summary Tables
Quantitative data from in vivo studies should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (IP) | Daily | 1500 (± 150) | 0 |
| This compound | 10 | Intraperitoneal (IP) | Daily | 900 (± 100) | 40 |
| This compound | 25 | Intraperitoneal (IP) | Daily | 450 (± 80) | 70 |
| This compound | 50 | Intraperitoneal (IP) | Daily | 225 (± 50) | 85 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) - 5 mg/kg | Oral (PO) - 20 mg/kg |
| Cmax (ng/mL) | 1200 | 350 |
| Tmax (h) | 0.1 | 1.0 |
| AUC₀-t (ng·h/mL) | 1800 | 900 |
| t₁/₂ (h) | 2.5 | 3.0 |
| Bioavailability (%) | 100 | 25 |
Table 3: Hypothetical In Vivo Toxicity Profile of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 | Hematological Changes | Histopathological Findings (Liver, Kidney) |
| Vehicle Control | - | +5 | None | No abnormalities |
| This compound | 10 | +4 | None | No abnormalities |
| This compound | 25 | -2 | Mild neutropenia | Minimal focal necrosis |
| This compound | 50 | -10 | Moderate neutropenia and anemia | Moderate multifocal necrosis |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study Using a Xenograft Model[2][5]
1. Animal Model and Cell Line Selection:
-
Animal: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Line: Select a cancer cell line with a known dependency on DNA replication and/or a high proliferation rate (e.g., HCT116, A549).
2. Tumor Cell Implantation:
-
Culture selected cancer cells to 70-80% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
4. Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer the drug and vehicle control via the determined route (e.g., intraperitoneal, oral gavage, intravenous).[5][6][7][8][9]
-
Dosing should be based on prior toxicity and pharmacokinetic studies.
5. Data Collection and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tumor tissue and major organs for histopathological and biomarker analysis.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies[11][12]
1. Animal Model:
-
Use healthy, non-tumor-bearing mice of the same strain as in the efficacy studies.
2. Drug Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral) and an intravenous route for bioavailability determination.
3. Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Process blood to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
5. Pharmacodynamic Analysis:
-
In a separate cohort of tumor-bearing mice, administer this compound.
-
Collect tumor and surrogate tissue samples at various time points.
-
Analyze for biomarkers of target engagement (e.g., changes in histone modifications, cell cycle arrest, DNA damage markers).
Protocol 3: In Vivo Toxicity Assessment[4][13][14]
1. Dose-Ranging Study:
-
Administer escalating doses of this compound to small groups of mice to determine the maximum tolerated dose (MTD).
-
Monitor for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
2. Sub-chronic Toxicity Study:
-
Administer this compound daily for a longer duration (e.g., 14-28 days) at doses up to the MTD.
-
Monitor body weight and clinical signs regularly.
3. Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a complete necropsy and collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination.
Protocol 4: Analysis of In Vivo Pharmacodynamic Markers
1. Cell Cycle Analysis by Flow Cytometry: [10][11][12]
-
Excise tumors and prepare single-cell suspensions.
-
Fix and permeabilize the cells.
-
Stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide, DAPI).
-
Analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
2. DNA Damage Assessment (γH2AX Staining): [13]
-
Fix and paraffin-embed tumor tissues.
-
Perform immunohistochemistry (IHC) using an antibody specific for phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Quantify the number of γH2AX-positive cells or the intensity of staining.
-
Alternatively, the Comet assay can be performed on single-cell suspensions from tissues to assess DNA damage.[1][14][15][16]
3. Histone Modification Analysis: [17][18][19][20][21]
-
Isolate histones from tumor tissue.
-
Perform Western blotting using antibodies specific for various histone modifications (e.g., H3K9me3, H3K27me3) to assess global changes.
-
For locus-specific analysis, perform Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq).
References
- 1. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. hoeford.com [hoeford.com]
- 4. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Route of administration - Wikipedia [en.wikipedia.org]
- 8. Route of Administration - Avivia [avivia.nl]
- 9. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Video: Live Cell Cycle Analysis of Drosophila Tissues using the Attune Acoustic Focusing Cytometer and Vybrant DyeCycle Violet DNA Stain [jove.com]
- 13. championsoncology.com [championsoncology.com]
- 14. The Comet Assay: Assessment of In Vitro and In Vivo DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medindia.net [medindia.net]
- 16. Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver [jove.com]
- 17. Genome-Wide Maps of Histone Modifications Unwind In Vivo Chromatin States of the Hair Follicle Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. Detection of Histone Modifications at Specific Gene Loci in Single Cells in Histological Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Residue-specific Histone Methylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of Chromatin Assembly Factor 1 (Caf1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Assembly Factor 1 (Caf1) is a crucial histone chaperone responsible for depositing histone H3 and H4 during DNA replication, playing a fundamental role in maintaining chromatin structure and epigenetic memory. Its involvement in key signaling pathways, including the Hippo and Notch pathways, has implicated Caf1 in the regulation of cell proliferation, differentiation, and tumorigenesis. Consequently, Caf1 has emerged as a promising therapeutic target. This document provides a detailed comparison of two primary methods for interrogating Caf1 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with small molecules. While a specific inhibitor designated "Caf1-IN-1" was not identified in the current literature, this document will refer to known Caf1 inhibitors to provide a relevant comparison.
The choice between genetic knockdown and pharmacological inhibition is a critical experimental design decision. Lentiviral shRNA offers stable, long-term, and specific suppression of Caf1 expression at the mRNA level.[1] In contrast, small molecule inhibitors provide acute, often reversible, and dose-dependent control over Caf1's enzymatic activity, targeting the protein directly.[2][3] Understanding the nuances, advantages, and limitations of each approach is paramount for the accurate interpretation of experimental results and for advancing drug development efforts targeting Caf1.
Mechanisms of Action
Lentiviral shRNA Knockdown of Caf1
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells.[4] The mechanism of lentiviral shRNA knockdown of Caf1 involves the stable integration of a DNA cassette encoding a short hairpin RNA targeting the Caf1 mRNA into the host cell's genome. This cassette is transcribed by the cell's own machinery, typically under the control of a Pol III promoter like U6, to produce the shRNA. The shRNA is then processed by the cellular RNA interference (RNAi) machinery, ultimately leading to the degradation of the target Caf1 mRNA and a subsequent reduction in Caf1 protein levels.[2] This results in a potent and long-lasting suppression of Caf1 function.
Pharmacological Inhibition by Caf1 Inhibitors
Small molecule inhibitors of Caf1 act by directly binding to the protein and interfering with its function. The identified inhibitors of Caf1 primarily target its nuclease activity.[5] These compounds can act through various mechanisms, such as chelating the essential Mg2+ ions in the active site, thereby preventing the catalytic activity required for its function in chromatin assembly.[5] The inhibition is typically rapid and its duration and intensity can be controlled by the concentration and continued presence of the inhibitor in the cell culture medium. Unlike shRNA, which eliminates the protein, small molecule inhibitors leave the Caf1 protein intact, which can be a crucial distinction in studies where the scaffolding function of the protein, independent of its enzymatic activity, may be important.[2]
Data Presentation: Lentiviral shRNA Knockdown vs. Caf1 Inhibition
The following tables summarize quantitative data on the effects of Caf1 knockdown and inhibition. It is important to note that the data presented are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | Lentiviral shRNA Knockdown of Caf1 | Small Molecule Caf1 Inhibitor Treatment | Reference(s) |
| Effect on Cell Proliferation | Significant inhibition of cell proliferation in gastric cancer and hepatocellular carcinoma (HCC) cells. | Potent inhibition of cell proliferation in various cancer cell lines. | [6][7] |
| IC50 / EC50 | Not applicable (knockdown efficiency is measured) | IC50 values for various inhibitors range from sub-micromolar to low micromolar in biochemical assays. For example, purine-2,6-dione (B11924001) derivatives show IC50 values in the sub-micromolar range. | [5][8][9] |
| Cell Cycle Arrest | Knockdown of Caf1 subunits can induce G0/G1 or G2/M phase arrest depending on the specific subunit targeted. | High concentrations of some inhibitors can induce cell cycle arrest. | [6] |
Table 2: Effects on Gene Expression
| Parameter | Lentiviral shRNA Knockdown of Caf1 | Small Molecule Caf1 Inhibitor Treatment | Reference(s) |
| Hippo Pathway Target Genes (e.g., Diap1, CycE) | Upregulation of target gene expression in Drosophila wing imaginal discs. | Data not available. | [10] |
| Notch Pathway Target Genes (e.g., cut, wg) | Downregulation of target gene expression in Drosophila wing imaginal discs. | Data not available. | [11][12] |
| Knockdown/Inhibition Efficiency | Typically >75% reduction in mRNA and protein levels can be achieved. | Varies with inhibitor potency and concentration; can achieve >90% inhibition of enzymatic activity in vitro. | [13] |
Table 3: Effects on Histone Modifications
| Parameter | Lentiviral shRNA Knockdown of Caf1 | Small Molecule Caf1 Inhibitor Treatment | Reference(s) |
| H3K9me3 (Heterochromatin mark) | Depletion of Caf1 leads to a reduction of H3K9me3 at retrotransposon regions. | Data not available. | [14] |
| H4K20me3 (Repressive mark) | Depletion of Caf1 leads to a reduction of H4K20me3 at retrotransposon regions. | Data not available. | [14] |
| Histone Acetylation (e.g., H4 acetylation) | Depletion of a Caf1 subunit leads to decreased histone H4 acetylation at the enhancer region of a Notch target gene. | Data not available. | [11] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of Caf1
This protocol outlines the general steps for transducing a target cell line with lentiviral particles carrying an shRNA against Caf1.
Materials:
-
Target cells (e.g., HEK293T, HeLa)
-
Complete growth medium
-
Lentiviral particles containing Caf1 shRNA (and a non-targeting control shRNA)
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
12-well tissue culture plates
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Seeding: 24 hours prior to transduction, seed target cells in a 12-well plate at a density that will result in 50-70% confluency at the time of infection.
-
Transduction:
-
On the day of transduction, remove the growth medium from the cells.
-
Prepare the transduction medium by adding the desired amount of lentiviral particles and Polybrene (typically 2-10 µg/mL) to fresh complete growth medium. The optimal multiplicity of infection (MOI) should be determined empirically for each cell line.
-
Add the transduction medium to the cells and gently swirl the plate to mix.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Medium Change: The following day, remove the transduction medium and replace it with fresh complete growth medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin (or the appropriate antibiotic) to the growth medium. The optimal concentration of puromycin should be determined beforehand by a kill curve for the specific cell line (typically 2-10 µg/mL).
-
Expansion of Resistant Cells: Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until resistant colonies are visible.
-
Verification of Knockdown: Expand the resistant colonies and verify the knockdown of Caf1 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Protocol 2: Treatment of Cells with a Caf1 Small Molecule Inhibitor
This protocol provides a general guideline for treating cultured cells with a Caf1 inhibitor.
Materials:
-
Target cells
-
Complete growth medium
-
Caf1 small molecule inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well or other multi-well tissue culture plates
-
Reagents for the desired downstream assay (e.g., cell viability assay, Western blotting)
Procedure:
-
Cell Seeding: Seed target cells in a multi-well plate at a density appropriate for the planned assay and duration of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the Caf1 inhibitor in complete growth medium. Also, prepare a vehicle control with the same final concentration of the solvent as the highest inhibitor concentration used.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of the inhibitor or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following the incubation period, perform the desired downstream analysis, such as:
-
Cell Viability Assay: Use assays like MTT or CellTiter-Glo to determine the effect of the inhibitor on cell proliferation and viability.
-
Protein Analysis: Lyse the cells and perform Western blotting to analyze changes in protein expression or phosphorylation status of downstream targets.
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR to assess changes in the expression of target genes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Lentiviral shRNA Knockdown of Caf1.
References
- 1. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conditional Gene Expression and Knockdown Using Lentivirus Vectors Encoding shRNA | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. CAF-1 Subunits Levels Suggest Combined Treatments with PARP-Inhibitors and Ionizing Radiation in Advanced HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CAF-1 histone chaperone complex triggers cytosolic DNA and dsRNA sensing pathways and induces intrinsic immunity of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The CAF-1 complex couples Hippo pathway target gene expression and DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAF-1 promotes Notch signaling through epigenetic control of target gene expression during Drosophila development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAF-1 promotes Notch signaling through epigenetic control of target gene expression during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of chromatin accessibility by the histone chaperone CAF-1 sustains lineage fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Caf1-IN-1 Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caf1-IN-1, a novel inhibitor of the Chromatin Assembly Factor-1 (CAF-1) complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Chromatin Assembly Factor-1 (CAF-1) complex. The CAF-1 complex is a crucial histone chaperone responsible for depositing newly synthesized histones H3 and H4 onto DNA during replication and repair.[1][2][3][4] By inhibiting CAF-1, this compound disrupts the proper assembly of nucleosomes, leading to replication stress, chromatin instability, and potential activation of anti-tumor immune responses.[5] The CAF-1 complex consists of three subunits: p150 (CHAF1A), p60 (CHAF1B), and p48 (RBAP48).[2][6] this compound is designed to interfere with the function of this complex, though the precise binding site and mode of inhibition are under continued investigation.
Q2: My this compound is showing poor solubility in aqueous buffers. What can I do?
A2: Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some strategies to address this:
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions. However, it's crucial to keep the final DMSO concentration in your assay medium low (typically below 0.5%) to prevent solvent-induced artifacts.[7]
-
Co-solvents and Surfactants: For in vitro assays, you can try using co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). Low concentrations of non-ionic surfactants such as Tween-20 or Pluronic F-68 can also help maintain solubility.[7] It is important to validate the compatibility of these additives with your specific experimental setup.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH. Adjusting the pH of your buffer to a range where this compound is more soluble may be effective.[7]
-
Formulation with Cyclodextrins: Cyclodextrins are capable of encapsulating hydrophobic molecules, which can significantly increase their solubility in aqueous solutions.[7]
Q3: I'm observing inconsistent results between different experimental batches. What could be the cause?
A3: Inconsistency in results can arise from several factors:
-
Compound Stability: Small molecules can degrade over time, particularly if exposed to light, subjected to repeated freeze-thaw cycles, or stored improperly. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[7]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can all impact how cells respond to a compound. Standardizing your cell culture protocols and regularly testing for mycoplasma contamination is essential.[7]
-
Reagent Variability: Ensure all reagents are within their expiration dates and have been stored according to the manufacturer's instructions.[7]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value in a cell-based assay.
This could indicate a number of issues, from problems with the compound itself to the assay conditions.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | Perform a cellular uptake assay to determine if this compound is entering the cells effectively. |
| Compound instability in media | Assess the stability of this compound in your cell culture medium over the course of the experiment using techniques like HPLC. |
| High protein binding in serum | Reduce the serum concentration in your assay medium or use a serum-free medium if your cells can tolerate it. |
| Cell type resistance | The chosen cell line may have intrinsic resistance mechanisms. Consider testing a panel of different cell lines. |
| Incorrect assay endpoint | Ensure the chosen endpoint (e.g., cell viability, DNA damage marker) is a sensitive measure of CAF-1 inhibition. |
Issue 2: High background or "noisy" data in an in vitro assay.
High background can obscure the true effect of your inhibitor.
| Possible Cause | Troubleshooting Steps |
| Suboptimal antibody or reagent concentration | Titrate your primary and secondary antibodies (if applicable) and other detection reagents to find the optimal concentrations. |
| Inadequate blocking | Optimize the blocking buffer and incubation time. Test different blocking agents to minimize non-specific binding.[7] |
| Cell health issues | Ensure that cells are healthy and at an optimal confluency. Stressed or dying cells can lead to increased background signal.[7] |
| Incorrect data normalization | Evaluate different methods for data normalization. For instance, total protein staining can be a robust method for comparing protein levels across samples.[7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).[8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]
Protocol 2: In Vitro Chromatin Assembly Assay
This protocol can be adapted to assess the direct inhibitory effect of this compound on CAF-1-mediated nucleosome assembly.
Materials:
-
Purified recombinant CAF-1 complex
-
Purified histones H3 and H4
-
Plasmid DNA (e.g., pUC19)
-
PCNA and RFC (Replication Factor C)
-
ATP
-
This compound
-
Micrococcal nuclease (MNase)
-
DNA purification kit
-
Agarose (B213101) gel electrophoresis reagents
Procedure:
-
PCNA Loading: Incubate nicked plasmid DNA with PCNA and RFC in the presence of ATP to load PCNA onto the DNA.
-
Inhibitor Pre-incubation: Pre-incubate the purified CAF-1 complex with various concentrations of this compound or a vehicle control.
-
Assembly Reaction: Add the pre-incubated CAF-1 complex and purified histones H3 and H4 to the PCNA-loaded DNA. Incubate to allow for chromatin assembly.
-
MNase Digestion: Partially digest the assembled chromatin with MNase to generate a nucleosomal ladder.
-
DNA Purification and Analysis: Purify the DNA fragments and analyze them by agarose gel electrophoresis. Inhibition of CAF-1 will result in a less defined nucleosomal ladder compared to the control.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| MCF-7 | Breast Cancer | 5.8 |
| HCT116 | Colon Cancer | 0.9 |
Table 2: Troubleshooting In Vivo Studies with this compound
| Issue | Possible Cause | Troubleshooting Strategy |
| Lack of efficacy | Insufficient drug exposure at the tumor site. | Optimize the dosing regimen (dose and frequency). Consider alternative routes of administration (e.g., intraperitoneal vs. oral).[10] |
| Rapid metabolism of the compound. | Perform pharmacokinetic studies to determine the half-life and bioavailability of this compound in the animal model.[10] | |
| Toxicity observed at therapeutic doses | On-target toxicity due to the essential role of CAF-1 in normal cell proliferation. | Investigate intermittent dosing schedules to allow for recovery of normal tissues. |
| Off-target effects of the inhibitor. | Profile this compound against a panel of other cellular targets to assess its selectivity.[11] |
Visualizations
Caption: Mechanism of CAF-1 inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. The Yeast Histone Chaperone Chromatin Assembly Factor 1 Protects Against Double-Strand DNA-Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin assembly factor 1 - Wikipedia [en.wikipedia.org]
- 3. Histone chaperone CAF-1: essential roles in multi-cellular organism development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAF-1 complex | SGD [yeastgenome.org]
- 5. Inhibition of CAF-1 histone chaperone complex triggers cytosolic DNA and dsRNA sensing pathways and induces intrinsic immunity of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the chromatin assembly complex (CAF-1) and its p60 subunit (CHAF1b) in homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Off-Target Effects of CRK1-IN-1
Disclaimer: The inhibitor "Caf1-IN-1" is not currently described in scientific literature. This guide addresses troubleshooting for a hypothetical inhibitor, CRK1-IN-1 , designed to target the fictitious Caf1-Regulated Kinase 1 (CRK1) , a putative upstream regulator of the Chromatin Assembly Factor 1 (CAF-1) complex. The principles and protocols described are broadly applicable for investigating off-target effects of novel kinase inhibitors.
The Chromatin Assembly Factor 1 (CAF-1) is a crucial histone chaperone complex, composed of three subunits (p150, p60, and p48), that is essential for assembling newly synthesized histones onto DNA during replication and repair.[1][2] Its activity is critical for maintaining genome integrity and epigenetic states.[3][4] Given its central role, kinases that regulate CAF-1 are attractive therapeutic targets. However, as with any kinase inhibitor, off-target effects can lead to misinterpretation of experimental results and potential toxicity.[5][6]
This guide provides a structured approach to identifying and mitigating off-target effects of CRK1-IN-1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells exhibit an unexpected phenotype after treatment with CRK1-IN-1. How can I determine if this is an on-target or off-target effect?
A1: Unexpected phenotypes are a common challenge when working with kinase inhibitors. A systematic approach is necessary to distinguish between on-target and off-target effects.
Initial Steps:
-
Dose-Response Analysis: Establish a clear dose-response relationship for the observed phenotype. Off-target effects can also be dose-dependent, but this is a crucial first step.[7]
-
Use Structurally Unrelated Inhibitors: Compare the phenotype induced by CRK1-IN-1 with that of other known, structurally distinct inhibitors that target CRK1 or its pathway. If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.[7]
-
Negative Control Compound: If available, use a structurally similar but inactive analog of CRK1-IN-1. This compound should not produce the same phenotype, confirming that the effect is dependent on target inhibition.[8]
Advanced Validation:
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (e.g., CRK1) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[7]
-
Knockdown/Knockout Models: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CRK1. If the phenotype of CRK1-IN-1 treatment is mimicked by genetic knockdown/knockout of CRK1, it supports an on-target mechanism.[7]
Q2: The IC50 value of CRK1-IN-1 in my cell-based assay is much higher than its biochemical IC50. What could be the reason?
A2: A significant discrepancy between biochemical and cellular potency is a common issue. Several factors could be at play:
-
High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) compared to the conditions in a biochemical assay (micromolar range) can reduce the apparent potency of the inhibitor.[8]
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell.[8]
-
Target Expression and Activity: The expression level and basal activity of the target kinase (CRK1) in your specific cell line might be low.[8]
Troubleshooting Steps:
-
Verify Target Expression: Use Western blotting to confirm the expression and phosphorylation status (as a proxy for activity) of CRK1 in your cell model.[8]
-
Use Efflux Pump Inhibitors: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of CRK1-IN-1 increases.[8]
Q3: How can I identify the specific off-targets of CRK1-IN-1?
A3: Identifying unknown off-targets is crucial for understanding unexpected results.
-
Kinome Profiling: The most direct method is to screen CRK1-IN-1 against a large panel of kinases (kinome profiling). This service is commercially available and provides a selectivity profile of your compound.[5][8] Any kinases that are significantly inhibited (e.g., >50% inhibition at a given concentration) should be further investigated.[8]
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify protein binding partners, including off-target kinases.[6][8]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm if your inhibitor binds to a suspected off-target protein inside the cell. A shift in the protein's melting curve in the presence of the inhibitor indicates target engagement.[7][9]
Data Presentation: Hypothetical Selectivity Profile of CRK1-IN-1
The following table summarizes hypothetical inhibitory concentrations (IC50) for CRK1-IN-1 against its intended target (CRK1) and a panel of potential off-target kinases. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[5]
| Kinase Target | IC50 (nM) | Pathway Association | Notes |
| CRK1 (On-Target) | 15 | CAF-1 Regulation | High Potency |
| CDK2 | 250 | Cell Cycle | Structurally related to CRK1 |
| DNA-PK | 800 | DNA Damage Response | Known to phosphorylate CAF-1 subunits[1] |
| WTS1/LATS1 | >10,000 | Hippo Signaling | Pathway linked to CAF-1 function[10] |
| FYN | 150 | Src Family Kinase | Common off-target for kinase inhibitors[11] |
| ABL1 | 500 | Tyrosine Kinase | Common off-target for kinase inhibitors[11] |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of CRK1 regulating the CAF-1 complex.
Caption: Logical workflow for troubleshooting off-target effects.
Caption: Experimental workflow for a rescue experiment.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess CAF-1 Complex Integrity
This protocol is used to determine if CRK1-IN-1 disrupts the interaction between the subunits of the CAF-1 complex.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against a CAF-1 subunit (e.g., anti-p150)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Pre-chilled PBS
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with CRK1-IN-1 or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.[12]
-
Add cold lysis buffer, scrape the cells, and collect the lysate.[12]
-
Incubate on ice for 30 minutes with gentle vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[12]
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Incubate 500 µg to 1 mg of protein lysate with 2-5 µg of the primary antibody (e.g., anti-p150) for 2-4 hours or overnight at 4°C with gentle rotation.[13]
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[13]
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer.
-
After the final wash, remove all supernatant and add 30-50 µL of 2x Laemmli sample buffer to the beads to elute the protein complexes.[13]
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against the other CAF-1 subunits (p60 and p48) to check if they were co-immunoprecipitated. A loss of interaction in the CRK1-IN-1 treated sample would indicate complex disruption.
-
Protocol 2: In Vitro Kinase Assay (IC50 Determination)
This protocol describes a general method to measure the potency of CRK1-IN-1 against its target kinase and potential off-targets. This is often performed using luminescence-based kits that measure ATP depletion.[14]
Materials:
-
Recombinant active kinase (e.g., CRK1, CDK2, etc.)
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
CRK1-IN-1 at various concentrations
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of CRK1-IN-1 in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations to be tested (e.g., 10-point, 3-fold serial dilution).[7]
-
-
Kinase Reaction:
-
Add the kinase, substrate, and assay buffer to the wells of the plate.
-
Add the serially diluted CRK1-IN-1 or DMSO vehicle control to the appropriate wells.
-
Pre-incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (at a concentration near the Km for the specific kinase).[7]
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).
-
Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity).[15]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that CRK1-IN-1 binds to its intended target (CRK1) in a cellular environment.[9] The principle is that ligand binding increases the thermal stability of the target protein.[9]
Materials:
-
Cultured cells expressing the target protein
-
CRK1-IN-1 and vehicle control (DMSO)
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cultured cells with a high concentration of CRK1-IN-1 (e.g., 10-50x the cellular IC50) or vehicle control for 1-2 hours at 37°C.[9]
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.[9]
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Carefully collect the supernatant.[9]
-
-
Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for CRK1.
-
Quantify the band intensities for CRK1 at each temperature for both the treated and vehicle control samples.
-
-
Data Interpretation:
-
Plot the amount of soluble CRK1 as a function of temperature for both conditions.
-
A shift in the melting curve to a higher temperature in the presence of CRK1-IN-1 indicates that the inhibitor binds to and stabilizes the protein, confirming target engagement.[9]
-
References
- 1. The role of the chromatin assembly complex (CAF-1) and its p60 subunit (CHAF1b) in homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CAF-1 promotes Notch signaling through epigenetic control of target gene expression during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysfunctional CAF-I reveals its role in cell cycle progression and differential regulation of gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. reactionbiology.com [reactionbiology.com]
Interpreting unexpected results with Caf1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Caf1-IN-1, a novel and highly specific inhibitor of the Caf1 deadenylase subunit of the CCR4-NOT complex.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the 3'-5' poly(A) exoribonuclease activity of the CCR4-NOT transcription complex subunit 7, also known as Caf1 or CNOT7.[1][2] By inhibiting the catalytic activity of Caf1, this compound prevents the shortening of poly(A) tails on messenger RNAs (mRNAs), a critical step in mRNA degradation.[3] This leads to the stabilization of specific mRNA transcripts.
Q2: What is the expected outcome of treating cells with this compound?
A2: The primary expected outcome is the increased stability and abundance of specific mRNA transcripts that are targeted for degradation by the CCR4-NOT complex. This can lead to a subsequent increase in the protein levels of the corresponding genes. A key function of the CCR4-NOT complex is to regulate gene expression post-transcriptionally, so inhibiting one of its core catalytic subunits is expected to have widespread effects on the transcriptome and proteome.
Q3: Are there any known paralogs of Caf1 that might affect the interpretation of my results?
A3: Yes, human cells express a paralog of CNOT7 called CNOT8 (also known as Caf1b or POP2).[3] CNOT7 and CNOT8 have partially redundant functions.[1][4] While this compound is designed to be highly specific for CNOT7, it is crucial to assess its effect on CNOT8 activity in your experimental system, especially if you observe a weaker-than-expected phenotype.
Troubleshooting Guide for Unexpected Results
Table 1: Summary of Unexpected Results and Potential Causes
| Unexpected Result | Potential Cause | Suggested Action |
| No change in target mRNA levels | 1. mRNA transcript is not a primary target of Caf1-mediated decay. 2. Redundant activity of CNOT8. 3. Insufficient inhibitor concentration or treatment duration. 4. Problems with the experimental assay (e.g., qPCR). | 1. Confirm Caf1-dependency of your target mRNA decay (e.g., via siRNA knockdown of CNOT7). 2. Perform a double knockdown of CNOT7 and CNOT8 to assess redundancy. 3. Perform a dose-response and time-course experiment. 4. Validate qPCR primers and run appropriate controls. |
| Decreased cell proliferation | 1. Off-target effects of the inhibitor. 2. On-target effect due to stabilization of a cell cycle inhibitor's mRNA. 3. General cellular stress or toxicity at high concentrations. | 1. Validate the phenotype with CNOT7 siRNA. 2. Perform RNA-seq to identify stabilized transcripts, including known cell cycle regulators.[4] 3. Determine the IC50 for cytotoxicity using a cell viability assay. |
| Activation of the interferon signaling pathway | 1. On-target effect due to the role of Caf1 in regulating STAT1 signaling.[5] 2. Cellular stress response. | 1. Measure the expression of interferon-stimulated genes (ISGs). 2. Assess STAT1 phosphorylation and nuclear translocation.[5] |
| Changes in protein methylation status | 1. On-target effect due to the known interaction of CNOT7 with protein arginine methyltransferase 1 (PRMT1).[6][7] | 1. Perform immunoprecipitation followed by mass spectrometry to identify changes in protein methylation. 2. Assess global arginine methylation levels by western blot. |
| Alterations in alternative splicing | 1. Potential nuclear role of a CNOT7 splice variant (CNOT7v2) in regulating alternative splicing.[6][8] | 1. Use RT-PCR to analyze the splicing patterns of known alternatively spliced genes. 2. Perform RNA-seq with a focus on differential splicing analysis. |
Key Experimental Protocols
Protocol 1: Analysis of mRNA Stability
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Inhibitor Treatment: Treat cells with this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
Transcription Inhibition: After the desired pre-incubation time with this compound, add a transcription inhibitor such as Actinomycin D (typically 5 µg/mL) to block new mRNA synthesis.
-
Time-Course Collection: Harvest cells at various time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction: Isolate total RNA from the cell pellets using a standard RNA extraction kit.
-
Reverse Transcription and qPCR: Synthesize cDNA and perform quantitative PCR (qPCR) to measure the levels of your target mRNA and a stable housekeeping gene.
-
Data Analysis: Normalize the target mRNA levels to the housekeeping gene for each time point. Calculate the mRNA half-life by plotting the natural logarithm of the normalized mRNA levels against time.
Protocol 2: Western Blot for Protein Expression
-
Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Potential unexpected outcomes of this compound treatment.
Caption: Workflow for mRNA stability analysis.
References
- 1. uniprot.org [uniprot.org]
- 2. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The Ccr4–Not Deadenylase Subunits CNOT7 and CNOT8 Have Overlapping Roles and Modulate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hCAF1/CNOT7 regulates interferon signalling by targeting STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative splicing of CNOT7 diversifies CCR4-NOT functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Alternative splicing of CNOT7 diversifies CCR4–NOT functions - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Caf1-IN-1 weak inhibition of PARN
Welcome to the Technical Support Center for researchers utilizing Caf1 inhibitors. This guide provides troubleshooting advice and frequently asked questions to address the weak inhibition of PARN by Caf1-IN-1, ensuring accurate experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise due to the off-target effects of this compound on PARN.
Question: My experimental results are not as expected after using this compound. Could this be due to its effect on PARN?
Answer:
Yes, unexpected results could be due to the weak inhibitory effect of this compound on Poly(A)-specific ribonuclease (PARN). While this compound is significantly more potent against Caf1, at higher concentrations it may also inhibit PARN, leading to confounding effects. To diagnose this, consider the following troubleshooting workflow.
Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected PARN off-target effects.
Question: How can I experimentally control for the weak inhibition of PARN by this compound?
Answer:
To control for the off-target effects of this compound on PARN, you can perform several key experiments:
-
Use a Control Compound: Employ a selective PARN inhibitor that is structurally distinct from this compound. If this compound phenocopies the effects of this compound, it suggests the phenotype is PARN-dependent.
-
Genetic Approach: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out PARN. If the resulting phenotype is similar to that observed with this compound treatment, it strongly indicates a PARN-mediated effect.
-
Dose-Response Analysis: Carefully titrate this compound to the lowest effective concentration that inhibits Caf1 without significantly affecting PARN. This can be guided by the IC50 values for each enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its selectivity for Caf1 versus PARN?
A1: this compound (also known as Compound 8j) is an inhibitor of the ribonuclease Caf1, a catalytic subunit of the Ccr4-Not deadenylase complex.[1][2] It exhibits significantly higher potency for Caf1 compared to PARN, making it a useful tool for studying Caf1 function. However, it does display weak inhibition of PARN at higher concentrations.[1][2]
Inhibitor Potency Data
| Compound | Target | IC50 (µM) | Selectivity (Fold) |
| This compound | Caf1 | 0.59 | ~40x vs PARN |
| PARN | 23.9 |
Data sourced from MedchemExpress product information.[1][2]
Q2: What are the primary roles of Caf1 and PARN in the cell?
A2: Both Caf1 and PARN are 3'-5' exoribonucleases involved in the deadenylation of mRNA, which is often the rate-limiting step in mRNA decay.[3]
-
Caf1 (or CNOT7/8): A catalytic subunit of the Ccr4-Not complex, which is a major deadenylase in eukaryotic cells.[3]
-
PARN (Poly(A)-specific ribonuclease): A deadenylase that can regulate the stability of various RNAs, including certain microRNAs.[4]
Simplified Deadenylation Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of PARN nuclease activity inhibitors by computational-based docking and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Cell Permeability of Caf1 Inhibitors
Welcome to the technical support center for researchers working with Chromatin Assembly Factor 1 (Caf1) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on enhancing the cell permeability of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is Caf1 and why is it a target in drug development?
A1: Chromatin Assembly Factor 1 (CAF-1) is a crucial protein complex involved in the assembly of nucleosomes onto newly synthesized DNA during replication and repair.[1][2] It plays a significant role in maintaining chromatin structure and epigenetic states. Dysregulation of CAF-1 has been linked to various diseases, including cancer, making it an attractive therapeutic target.[3][4][5] By inhibiting Caf1, researchers aim to disrupt DNA replication and chromatin maintenance in rapidly dividing cancer cells.[6]
Q2: My Caf1 inhibitor shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A2: A common reason for this discrepancy is poor cell permeability.[7] The inhibitor may be very effective at binding to its target protein in a cell-free system, but if it cannot efficiently cross the cell membrane to reach its intracellular target, its cellular activity will be limited. Other potential factors include inhibitor instability in cell culture media, rapid metabolism by the cells, or efflux by cellular pumps.[7][8]
Q3: What are the general strategies to improve the cell permeability of my Caf1 inhibitor?
A3: Several medicinal chemistry strategies can be employed to enhance cell permeability:
-
Increase Lipophilicity: Modifying the inhibitor to be more lipid-soluble can facilitate its passage through the cell membrane. This can be achieved by adding lipophilic functional groups.
-
Reduce Hydrogen Bonding Capacity: Molecules with a high number of hydrogen bond donors tend to have lower permeability. Masking or removing these groups can improve cell penetration.[9]
-
Prodrug Approach: A prodrug is an inactive form of a drug that is converted to the active form within the body or cell. This approach can be used to temporarily mask polar functional groups that hinder membrane transport.
-
Molecular Size and Shape: Smaller molecules with a more compact shape generally exhibit better permeability.
Q4: How can I experimentally measure the cell permeability of my Caf1 inhibitors?
A4: The most common method is the Caco-2 permeability assay.[10][11][12] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess the rate at which a compound is transported from the apical to the basolateral side.[12][13] Another method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which provides a high-throughput screen for passive diffusion.[14][15]
Troubleshooting Guides
Problem 1: Low or Inconsistent Permeability in Caco-2 Assays
-
Possible Cause 1: Poor Physicochemical Properties of the Inhibitor.
-
Troubleshooting Step: Analyze the structure of your inhibitor. Does it have a high number of hydrogen bond donors or a low lipophilicity (LogP)?
-
Solution: Synthesize and test analogs with modified properties. For example, if your inhibitor is a purine-2,6-dione (B11924001) derivative, consider modifications at the N7 position to modulate lipophilicity.[16]
-
-
Possible Cause 2: Inhibitor is a Substrate for Efflux Pumps.
-
Troubleshooting Step: Run the Caco-2 assay in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.
-
Solution: Co-incubate your inhibitor with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein). A significant increase in apical-to-basolateral transport would confirm that your compound is an efflux substrate.
-
-
Possible Cause 3: Low Recovery of the Compound.
-
Troubleshooting Step: Quantify the amount of your inhibitor in both the donor and receiver compartments, as well as in the cell lysate, at the end of the experiment. Low total recovery may indicate binding to the plate or metabolism.
-
Solution: Use low-binding plates. To assess metabolism, analyze the samples for the presence of metabolites using LC-MS.
-
Problem 2: Difficulty in Synthesizing Permeable Analogs
-
Possible Cause: Synthetic route is not amenable to the desired modifications.
-
Troubleshooting Step: Re-evaluate your synthetic strategy.
-
Solution: Explore alternative synthetic pathways that allow for the introduction of permeability-enhancing functional groups. For purine-2,6-dione based inhibitors, a multi-step synthesis starting from N-substituted ethyl 2-aminoacetate intermediates can provide flexibility for modifications.[16]
-
Data Presentation
The following table provides a representative example of how chemical modifications to a hypothetical purine-2,6-dione Caf1 inhibitor scaffold could influence its biochemical potency and cell permeability.
| Compound ID | R Group Modification | IC50 (µM) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Parent-1 | -H | 0.8 | 0.5 | 1.2 |
| Analog-1A | -CH₃ | 1.1 | 1.5 | 1.3 |
| Analog-1B | -CH₂CH₃ | 1.5 | 2.8 | 1.1 |
| Analog-1C | -CH₂(CH₂)₂CH₃ | 2.0 | 5.1 | 1.4 |
| Analog-1D | -OCH₃ | 1.3 | 0.9 | 3.5 |
| Analog-1E | -CF₃ | 0.9 | 4.5 | 1.5 |
Note: This data is illustrative and intended to demonstrate structure-activity and structure-permeability relationships. Actual experimental results may vary.
Experimental Protocols
Key Experiment: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a Caf1 inhibitor across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add the transport buffer containing the test Caf1 inhibitor (e.g., at 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the Caf1 inhibitor in all collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Visualizations
Caption: Workflow for the Caco-2 permeability assay.
Caption: Mechanism of action for a cell-permeable Caf1 inhibitor.
Caption: Troubleshooting logic for low cellular activity.
References
- 1. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAF-1 promotes Notch signaling through epigenetic control of target gene expression during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAF-Related Signaling Pathways in NSCLC | Encyclopedia MDPI [encyclopedia.pub]
- 5. Signaling pathways in cancer‐associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CAF-1 histone chaperone complex triggers cytosolic DNA and dsRNA sensing pathways and induces intrinsic immunity of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure, solubility, and permeability relationships in a diverse middle molecule library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of physicochemical properties and intestinal permeability of six dietary polyphenols in human intestinal colon adenocarcinoma Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Caf1-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Caf1-IN-1, a novel inhibitor of the Chromatin Assembly Factor 1 (CAF-1). The information is intended for scientists and drug development professionals working in oncology.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational small molecule inhibitor that targets the p150 subunit of the Chromatin Assembly Factor 1 (CAF-1) complex. CAF-1 is a crucial histone chaperone that deposits histones H3 and H4 onto newly synthesized DNA during S-phase and following DNA repair.[1][2] By inhibiting CAF-1, this compound disrupts the coupling of chromatin assembly with DNA replication, leading to replication fork arrest, activation of the intra-S phase checkpoint, and ultimately, cell death in rapidly proliferating cancer cells.[1] Depletion of CAF-1 has been shown to be essential for the proliferation of human cells.[1]
Q2: What is the rationale for targeting CAF-1 in cancer therapy?
A2: The rationale for targeting CAF-1 is based on its critical role in cell proliferation and genome maintenance, processes that are often dysregulated in cancer.[1][2] Many cancer cells exhibit a high degree of replicative stress and rely on efficient DNA replication and repair mechanisms for survival. Overexpression of CAF-1 has been correlated with poor clinical outcomes in various cancers and is associated with proliferation markers like Ki-67.[3] Furthermore, recent studies indicate that the knockout of the CAF-1 complex can suppress tumor growth and trigger an anti-tumor immune response in hepatocellular carcinoma, suggesting a dual role in directly inhibiting cancer cells and modulating the tumor microenvironment.[4]
Q3: What are the potential signaling pathways affected by this compound?
A3: Inhibition of CAF-1 by this compound is expected to impact several downstream signaling pathways. The primary effect is the activation of the DNA Damage Response (DDR) pathway due to replication stress.[5] This involves the activation of checkpoint kinases such as Chk1.[1] Additionally, CAF-1 has been shown to have roles in maintaining epigenetic states and has been linked to the Hippo and Notch signaling pathways.[6][7] Disruption of CAF-1 function can lead to changes in chromatin accessibility and gene expression, potentially affecting pathways that regulate cell identity and differentiation.[8]
Q4: What does it mean if I observe a gradual increase in the IC50 of this compound in my cell line?
A4: A gradual increase in the half-maximal inhibitory concentration (IC50) is a classic indicator of developing drug resistance. This suggests that a subpopulation of your cancer cells is acquiring mechanisms to survive and proliferate in the presence of this compound. It is recommended to monitor the IC50 values regularly to track the development of resistance. An increase of 3- to 10-fold in the IC50 value compared to the parental cell line is generally considered a sign of drug resistance.
II. Troubleshooting Guides
This section addresses specific issues that researchers may encounter, providing potential explanations and experimental steps to investigate and overcome resistance to this compound.
Problem 1: Decreased Sensitivity to this compound Over Time (Increased IC50)
Possible Cause 1: Upregulation of Pro-Survival Signaling Pathways
Cancer cells can adapt to targeted therapies by activating alternative signaling pathways that promote survival and proliferation.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform phosphoproteomic or western blot analysis on resistant cells versus parental cells to identify upregulated pro-survival pathways such as PI3K/AKT, MAPK/ERK, or JAK/STAT.[7][9]
-
Combination Therapy: Based on the pathway analysis, consider combination therapy with inhibitors of the identified pro-survival pathway. For example, if the PI3K/AKT pathway is activated, a combination of this compound and a PI3K inhibitor could be tested for synergistic effects.
-
Possible Cause 2: Alterations in the Drug Target (CAF-1 Complex)
While less common for non-covalent inhibitors, mutations in the drug target can prevent inhibitor binding. Alternatively, overexpression of the target can titrate out the inhibitor.
-
Troubleshooting Steps:
-
Sequencing: Sequence the gene encoding the p150 subunit of CAF-1 (CHAF1A) in resistant cells to check for mutations in the putative binding site of this compound.
-
Expression Analysis: Quantify the mRNA and protein levels of the CAF-1 subunits (p150, p60) in resistant and parental cells using qPCR and western blotting to check for overexpression.
-
Possible Cause 3: Increased Drug Efflux
Cancer cells can develop resistance by upregulating the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.
-
Troubleshooting Steps:
-
Expression Analysis: Use qPCR or western blotting to measure the expression of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1) in resistant versus parental cells.
-
Efflux Pump Inhibition: Test if co-treatment with a known ABC transporter inhibitor (e.g., verapamil, tariquidar) re-sensitizes the resistant cells to this compound.
-
Problem 2: Heterogeneous Response to this compound within a Cell Population
Possible Cause: Pre-existing Resistant Clones or Influence of Cancer-Associated Fibroblasts (CAFs)
The tumor microenvironment, particularly cancer-associated fibroblasts (CAFs), can contribute significantly to drug resistance. It is crucial to distinguish between Chromatin Assembly Factor-1 (CAF-1) and Cancer-Associated Fibroblasts (CAFs).
-
Troubleshooting Steps:
-
Single-Cell Cloning: Isolate single-cell clones from the parental cell line and test their individual sensitivity to this compound to determine if resistant subpopulations pre-exist.
-
Co-culture Experiments: If your experimental model includes other cell types, investigate the role of CAFs. Co-culture your cancer cells with CAFs and assess the sensitivity to this compound. CAFs are known to secrete growth factors like HGF and cytokines like IL-6, which can confer resistance.[7][10]
-
Targeting CAF-mediated signaling: If co-culture experiments indicate CAF-mediated resistance, consider adding inhibitors for the signaling pathways activated by CAF-secreted factors (e.g., c-Met inhibitor for HGF signaling, JAK/STAT inhibitor for IL-6 signaling) in combination with this compound.[7]
-
Problem 3: Complete Lack of Response in a New Cancer Cell Line
Possible Cause: Intrinsic Resistance due to Synthetic Lethality
The efficacy of drugs targeting DNA repair pathways can be influenced by the baseline status of other DNA repair pathways in the cancer cell. This is the principle of synthetic lethality.[11][12] For example, PARP inhibitors are most effective in cancers with pre-existing defects in homologous recombination (e.g., BRCA1/2 mutations).[13]
-
Troubleshooting Steps:
-
Genomic Profiling: Analyze the genomic and transcriptomic data of the non-responsive cell line. Look for mutations or expression changes in genes involved in DNA damage response and repair pathways.
-
Synthetic Lethal Screening: A potential strategy to overcome resistance is to exploit synthetic lethality. For example, cells that have developed resistance to this compound might have become dependent on another pathway for survival. A screen with a library of targeted inhibitors could identify a synthetic lethal partner for this compound resistance. For instance, cells deficient in the Fanconi Anemia (FA) pathway have shown sensitivity to PLK1 inhibitors.[14][15][16] If resistance to this compound involves alterations in a DNA repair pathway, targeting a parallel pathway could be effective.
-
III. Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Line (e.g., MCF-7) | This compound | 50 | - |
| Resistant Line (MCF-7/Caf1R) | This compound | 500 | 10 |
| Resistant Line (MCF-7/Caf1R) | This compound + Pathway Inhibitor X | 75 | 1.5 |
| Resistant Line (MCF-7/Caf1R) | This compound + Efflux Pump Inhibitor Y | 60 | 1.2 |
IV. Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the generation of a drug-resistant cell line using the intermittent, escalating dose method.[10][17][18]
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50.
-
Recovery: When cell viability drops significantly (e.g., >70% cell death), remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.
-
Dose Escalation: Once the cells are confluent, passage them and re-introduce this compound at the same or a slightly increased concentration (e.g., 1.5x).
-
Repeat Cycles: Repeat the cycle of treatment and recovery, gradually increasing the concentration of this compound.
-
Establishment of Resistance: A resistant cell line is considered established when it can proliferate steadily in a concentration of this compound that is significantly higher (e.g., 10-fold) than the initial IC50 of the parental line.
-
Characterization: Regularly characterize the resistant cell line by measuring the IC50 and comparing it to the parental line. Cryopreserve cells at different stages of resistance development.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for acquired resistance to this compound.
Caption: Role of Cancer-Associated Fibroblasts in resistance.
References
- 1. Chromatin assembly factor 1 is essential and couples chromatin assembly to DNA replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAF-1 deposits newly synthesized histones during DNA replication using distinct mechanisms on the leading and lagging strands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of CAF-1 histone chaperone complex triggers cytosolic DNA and dsRNA sensing pathways and induces intrinsic immunity of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone modifications in drug-resistant cancers: From a cancer stem cell and immune evasion perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The importance of being CAFs (in cancer resistance to targeted therapies) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of the histone chaperone CAF-1 in cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer-associated fibroblasts and resistance to anticancer therapies: status, mechanisms, and countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. A New Way to Target Cancers Using 'Synthetic Lethality' [health.ucsd.edu]
- 12. Synthetic lethality in cancer: a protocol for scoping review of gene interactions from synthetic lethal screens and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to DNA repair inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PLK1 Inhibition Induces Synthetic Lethality in Fanconi Anemia Pathway-Deficient Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PLK1 Inhibition Induces Synthetic Lethality in Fanconi Anemia Pathway–Deficient Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage and Use of Caf1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of Caf1-IN-1 stock solutions, alongside troubleshooting guides and frequently asked questions (FAQs) for its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).
Q2: What are the optimal storage conditions and duration for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which ensures stability for up to six months. For short-term storage, -20°C is suitable for up to one month. It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1][2]
Q3: How can I avoid solubility issues with this compound?
A3: To avoid solubility issues, ensure you are using high-purity, anhydrous DMSO. The presence of water in DMSO can significantly reduce the solubility of many small molecules. If you observe precipitation upon thawing, gently warm the solution to room temperature and vortex to redissolve the compound completely before use.
Q4: What are the known off-target effects of this compound?
A4: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of inhibiting Caf1. This can include using a structurally unrelated inhibitor for the same target or employing genetic knockdown/knockout of Caf1 as a comparison.
Q5: How does inhibition of Caf1 with this compound affect cells?
A5: Caf1 is a key component of the CCR4-NOT deadenylase complex, which plays a crucial role in mRNA decay by shortening the poly(A) tail of messenger RNAs. Inhibition of Caf1 is expected to slow down the deadenylation process, leading to an increase in the half-life of specific mRNAs. This can, in turn, affect the expression levels of the proteins encoded by these mRNAs and influence various cellular processes.
Storage and Handling Best Practices
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Ensures maximum solubility and stability. |
| Long-Term Storage | -80°C for up to 6 months[1][2] | Minimizes degradation over extended periods. |
| Short-Term Storage | -20°C for up to 1 month[1][2] | Suitable for immediate or frequent use. |
| Aliquoting | Store in single-use volumes | Prevents degradation from repeated freeze-thaw cycles. |
| Light Exposure | Store in amber or foil-wrapped vials | Protects the compound from potential photodegradation. |
| Thawing | Thaw at room temperature and vortex gently | Ensures complete dissolution before use. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no inhibitor effect | Degraded this compound: Improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Ensure proper storage at -80°C in single-use aliquots. |
| Incorrect Concentration: Calculation error or inaccurate pipetting. | Verify all calculations and ensure pipettes are calibrated. Perform a dose-response experiment to determine the optimal concentration. | |
| Cellular Efflux: Active transport of the inhibitor out of the cells. | Consider using an efflux pump inhibitor, if compatible with your experimental system. | |
| High background in cellular assays | Solvent Toxicity: High final concentration of DMSO. | Keep the final DMSO concentration in the culture medium below 0.5%, ideally at or below 0.1%. Include a vehicle-only (DMSO) control. |
| Cell Health: Cells are stressed or not in the logarithmic growth phase. | Ensure cells are healthy and seeded at an appropriate density. | |
| Precipitation of inhibitor in media | Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. | Lower the final concentration of this compound. Ensure the stock solution is fully dissolved in DMSO before diluting in media. |
| Unexpected cellular phenotype | Off-Target Effects: The inhibitor is affecting proteins other than Caf1. | Validate the phenotype using a secondary, structurally different Caf1 inhibitor or with a genetic approach (e.g., siRNA/shRNA knockdown of Caf1). |
Experimental Protocols
In Vitro mRNA Deadenylation Assay
This protocol is adapted from standard in vitro deadenylation assays and can be used to assess the inhibitory activity of this compound on the Caf1/CCR4-NOT complex.
Materials:
-
Recombinant human Caf1/CCR4-NOT complex
-
5'-radiolabeled synthetic RNA substrate with a poly(A) tail (e.g., 32P-labeled)
-
This compound stock solution (in DMSO)
-
Deadenylation buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM Mg(OAc)2, 1 mM DTT)
-
Proteinase K
-
RNA loading buffer
-
Denaturing polyacrylamide gel (e.g., 12%)
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the deadenylation buffer, and the recombinant Caf1/CCR4-NOT complex.
-
Add this compound (or DMSO for the vehicle control) to the desired final concentration and pre-incubate for 15 minutes on ice.
-
Initiate the reaction by adding the 5'-radiolabeled RNA substrate.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding Proteinase K and incubating at 50°C for 15 minutes.
-
Add RNA loading buffer to the samples.
-
Resolve the RNA products on a denaturing polyacrylamide gel.
-
Visualize the gel by autoradiography. A decrease in the size of the RNA substrate over time indicates deadenylation, and a slower rate of decrease in the presence of this compound demonstrates its inhibitory activity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mRNA decay pathway involving the CCR4-NOT complex and a general workflow for troubleshooting small molecule inhibitor experiments.
Caption: mRNA decay pathway mediated by the CCR4-NOT complex and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues with small molecule inhibitors.
References
Technical Support Center: Addressing Variability in Caf1 Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Caf1 inhibition assays. Given that "Caf1" can refer to distinct proteins in different biological contexts, this guide is divided into three sections to address the specific challenges associated with each:
-
Yersinia pestis Capsular Antigen F1 (Caf1): A key virulence factor that forms a protective capsule around the bacterium.
-
Human Chromatin Assembly Factor 1 (CAF-1): A histone chaperone crucial for DNA replication and repair.
-
Human Deadenylase Caf1 (CNOT7/8): A catalytic subunit of the CCR4-NOT complex involved in mRNA decay.
Yersinia pestis Capsular Antigen F1 (Caf1) Inhibition Assays
Inhibition of Caf1 polymerization is a potential therapeutic strategy against plague. Assays typically measure the extent of Caf1 subunit polymerization into fibers.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in a Yersinia pestis Caf1 polymerization assay?
A1: Variability in Caf1 polymerization assays can stem from several factors:
-
Protein Quality: The purity, concentration, and storage conditions of the recombinant Caf1 subunits are critical. Improperly folded or aggregated protein can lead to inconsistent polymerization rates.
-
Assay Conditions: Temperature, pH, and buffer composition can significantly influence the kinetics of Caf1 polymerization.[1]
-
Inhibitor Properties: The solubility and stability of test compounds in the assay buffer are crucial. Poorly soluble compounds can lead to inaccurate potency measurements.[2]
-
Detection Method: The method used to quantify polymerization (e.g., light scattering, fluorescence polarization, or SDS-PAGE analysis) can have inherent variability.
Q2: My negative control (no inhibitor) shows inconsistent levels of Caf1 polymerization. What could be the cause?
A2: Inconsistent baseline polymerization can be due to:
-
Inconsistent Reagent Preparation: Ensure all buffers and protein solutions are prepared fresh and consistently for each experiment.
-
Temperature Fluctuations: Caf1 polymerization is temperature-dependent.[3] Use a temperature-controlled plate reader or water bath to maintain a stable temperature.[4]
-
Pipetting Errors: Inaccurate pipetting of the Caf1 protein or other reagents can lead to significant variability. Always use calibrated pipettes.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low Polymerization | Inactive Caf1 protein due to improper storage or handling. | Aliquot the protein upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.[6] |
| Incorrect assay buffer pH or composition. | Verify the pH of the buffer and ensure all components are at the correct concentration. | |
| High Background Signal | Aggregated Caf1 protein in the stock solution. | Centrifuge the Caf1 stock solution before use to pellet any aggregates. |
| Compound interference with the detection method. | Run a control with the compound and all assay components except the Caf1 protein to check for interference. | |
| Inconsistent IC50 Values | Inconsistent pre-incubation time with the inhibitor. | Standardize the pre-incubation time for the Caf1 protein and inhibitor across all experiments.[6] |
| Compound precipitation at higher concentrations. | Visually inspect the wells for precipitate. Test the solubility of the compound in the assay buffer. Consider using a lower concentration range or a different solvent (ensure the final solvent concentration is low and consistent, typically ≤0.5% DMSO).[2][6] |
Experimental Protocol: Caf1 Polymerization Inhibition Assay
This protocol is a general guideline for a fluorescence-based assay to screen for inhibitors of Caf1 polymerization.
1. Reagent Preparation:
- Assay Buffer: Prepare an assay buffer at the optimal pH for Caf1 polymerization (e.g., pH 7.5).
- Caf1 Protein: Dilute the stock Caf1 protein to a working concentration in the assay buffer. Keep on ice.
- Inhibitor Stock: Prepare a stock solution of the test inhibitor, typically in DMSO.
2. Assay Procedure:
- Add 2 µL of the test inhibitor at various concentrations to the wells of a 96-well plate. Include a "no-inhibitor" control with DMSO only.
- Add 98 µL of the diluted Caf1 protein to each well to initiate the polymerization reaction.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes), measuring the fluorescence signal at regular intervals.
- The increase in fluorescence, due to the binding of a fluorescent dye to the polymerized Caf1, is monitored over time.
3. Data Analysis:
- Calculate the initial reaction velocity (rate) for each well.
- Normalize the rates to the "no-inhibitor" control to determine the percent inhibition for each inhibitor concentration.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[2]
Visualization: Caf1 Polymerization and Inhibition Workflow
Caption: Workflow for a Caf1 polymerization inhibition assay.
Human Chromatin Assembly Factor 1 (CAF-1) Inhibition Assays
CAF-1 is a histone chaperone that deposits histones H3 and H4 onto newly synthesized DNA.[7] Inhibition assays for CAF-1 often measure the disruption of its interaction with PCNA or its ability to assemble nucleosomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a CAF-1 inhibition assay?
A1: The primary challenges include:
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Complex System: CAF-1 is a three-subunit complex (p150, p60, and p48) that interacts with multiple other proteins, including histones and PCNA.[7][8] Reconstituting this system in vitro can be complex.
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Measuring Activity: The endpoint of CAF-1 activity is nucleosome assembly, which can be challenging to measure in a high-throughput format.
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Protein Stability: Purified CAF-1 complex can be unstable, leading to variability in assay results.[2]
Q2: My results for CAF-1 and PCNA interaction are not reproducible. Why?
A2: Reproducibility issues in protein-protein interaction assays can be due to:
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Incorrect Protein Concentrations: Accurate concentration measurement of both CAF-1 and PCNA is crucial. Use a reliable method like UV absorbance at 280 nm with a calculated extinction coefficient.[9]
-
Buffer Conditions: The ionic strength and pH of the buffer can affect the interaction. Ensure these are consistent across experiments.[10]
-
Protein Quality: Ensure both proteins are properly folded and active.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Signal in Nucleosome Assembly Assay | Inactive CAF-1 complex. | Purify the CAF-1 complex under conditions that maintain its integrity and activity. Store in small aliquots at -80°C. |
| Degraded DNA template. | Use high-quality, intact plasmid DNA for the assembly assay. | |
| High Variability Between Replicates | Inconsistent mixing of components. | Ensure all components are thoroughly but gently mixed before starting the assay.[5] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.[4] |
Experimental Protocol: CAF-1 Nucleosome Assembly Assay
This protocol describes a plasmid supercoiling assay to measure CAF-1 activity.
1. Reagent Preparation:
- Relaxed Plasmid DNA: Prepare relaxed, circular plasmid DNA by treating supercoiled plasmid with topoisomerase I.
- Histones: Purify histones H3 and H4.
- CAF-1 Complex: Purify the three-subunit CAF-1 complex.
- Topoisomerase I: To resolve supercoils formed during nucleosome assembly.
2. Assay Procedure:
- Set up reactions containing the relaxed plasmid DNA, histones H3 and H4, and topoisomerase I.
- Add the test inhibitor at various concentrations.
- Add the CAF-1 complex to initiate the reaction.
- Incubate at 37°C for 1-2 hours to allow for nucleosome assembly.
- Stop the reaction and deproteinize the DNA.
- Analyze the DNA topology by agarose (B213101) gel electrophoresis. The degree of supercoiling is proportional to the number of nucleosomes assembled.
Visualization: CAF-1 Signaling Pathway and Inhibition
Caption: CAF-1 mediated nucleosome assembly and points of inhibition.
Human Deadenylase Caf1 (CNOT7/8) Inhibition Assays
This Caf1 is a key enzyme in mRNA decay, making it a target for modulating gene expression.[11] Assays for this enzyme typically measure the cleavage of a poly(A) substrate.
Frequently Asked Questions (FAQs)
Q1: What are common causes of high background in a fluorescence-based Caf1/CNOT7 assay?
A1: High background can result from:
-
Substrate Degradation: The RNA substrate may be degraded by contaminating nucleases. Use nuclease-free water and reagents.
-
Compound Fluorescence: The test compound itself may be fluorescent at the excitation/emission wavelengths used. Screen compounds for autofluorescence.
-
Non-enzymatic Substrate Cleavage: Although less common, ensure the assay buffer conditions do not promote the breakdown of the substrate.
Q2: My IC50 values are inconsistent between experiments. What should I check?
A2: Inconsistent IC50 values for Caf1/CNOT7 inhibitors can be due to:
-
Enzyme Concentration: Use a consistent concentration of the enzyme that results in a linear reaction rate.[12]
-
Substrate Concentration: The IC50 of competitive inhibitors is dependent on the substrate concentration. Use a substrate concentration around the Km value for reproducible results.[6][13]
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration constant and low (e.g., ≤0.5%).[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low Enzyme Activity | Inactive enzyme due to improper storage. | Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles.[6] |
| Incorrect assay buffer pH or Mg2+ concentration. | Verify the pH and ensure the correct concentration of MgCl2, as it is required for activity.[14] | |
| Assay Signal Plateaus Too Quickly | Enzyme concentration is too high. | Reduce the enzyme concentration to ensure the reaction rate is linear over the measurement period.[4] |
| Substrate is being rapidly depleted. | Lower the enzyme concentration or increase the substrate concentration. |
Experimental Protocol: Fluorescence-Based Caf1/CNOT7 Deadenylase Assay
This protocol is adapted from a published fluorescence-based assay for Caf1/CNOT7.[15]
1. Reagent Preparation:
- Assay Buffer: 20 mM Tris-HCl pH 7.9, 50 mM NaCl, 2 mM MgCl2, 10% glycerol, 1 mM β-mercaptoethanol.[14]
- RNA Substrate: A synthetic RNA oligonucleotide with a 3' poly(A) tail, labeled with a fluorophore and a quencher.
- Enzyme: Purified recombinant human Caf1/CNOT7.
2. Assay Procedure:
- In a 384-well plate, add the test inhibitor at various concentrations.
- Add the Caf1/CNOT7 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding the RNA substrate.
- Monitor the increase in fluorescence over time as the enzyme cleaves the poly(A) tail, separating the fluorophore from the quencher.
3. Data Analysis:
- Calculate the reaction rates from the linear phase of the fluorescence increase.
- Determine the percent inhibition relative to a no-inhibitor control.
- Calculate the IC50 value by fitting the data to a dose-response curve.[15]
Quantitative Data Summary: Published Caf1/CNOT7 Inhibitors
| Compound | IC50 (µM) | Assay Type |
| 1-hydroxy-xanthine derivative | 0.59 ± 0.11 | Fluorescence-based |
| Substituted 5-(2-hydroxybenzoyl)-2-pyridone | Micromolar activity | Fluorescence-based |
| NSC-86353 | 22.8 ± 0.1 | Fluorescence-based |
Data is illustrative and based on published findings for Caf1/CNOT7 inhibitors.[15][16]
Visualization: Troubleshooting Logic for Caf1/CNOT7 Assays
Caption: A logical workflow for troubleshooting Caf1/CNOT7 inhibition assays.
References
- 1. monash.edu [monash.edu]
- 2. benchchem.com [benchchem.com]
- 3. cellgs.com [cellgs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatin assembly factor 1 is essential and couples chromatin assembly to DNA replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spatiotemporal kinetics of CAF-1-dependent chromatin maturation ensures transcription fidelity during S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Concentration | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. An Analysis of CAF-1-interacting Proteins Reveals Dynamic and Direct Interactions with the KU Complex and 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A role for Caf1 in mRNA deadenylation and decay in trypanosomes and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. researchgate.net [researchgate.net]
- 14. 1‐Hydroxy‐xanthine derivatives inhibit the human Caf1 nuclease and Caf1‐containing nuclease complexes via Mg2+‐dependent binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Caf1-IN-1 in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of Caf1-IN-1 in experimental conditions. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on the stability and properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 8j, is a potent and selective inhibitor of the ribonuclease Caf1 (also known as CNOT7). Caf1 is a catalytic subunit of the CCR4-NOT complex, a key regulator of mRNA deadenylation. By inhibiting Caf1, this compound blocks the shortening of poly(A) tails on mRNA molecules, which is the initial and often rate-limiting step in mRNA decay. This leads to the stabilization of target mRNAs.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to prevent the degradation of this compound. Recommendations are summarized in the table below. It is advisable to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a selective inhibitor of Caf1, it is important to consider potential off-target effects, especially at higher concentrations. It is recommended to include appropriate controls in your experiments, such as using a structurally different inhibitor of the same target or examining the effects of this compound in a Caf1-knockout or knockdown model.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound.
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the compound upon dilution in aqueous buffer. | The solubility of this compound in the aqueous buffer has been exceeded. | - Lower the final concentration of this compound in your assay. - Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in cell-based assays, typically keep it below 0.5%). - Consider using a formulation aid such as a surfactant (e.g., Tween-20) or a cyclodextrin (B1172386) to improve solubility. |
| Loss of inhibitor activity over time in an experiment. | Degradation of this compound in the experimental medium. | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. - Minimize the exposure of the working solution to light and elevated temperatures. - Assess the stability of this compound in your specific experimental buffer at the working temperature and duration. |
| Inconsistent results between experiments. | - Variability in the preparation of this compound solutions. - Degradation of the stock solution. - Inconsistent cell culture conditions or reagent quality. | - Ensure accurate and consistent pipetting when preparing dilutions. - Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Maintain consistent cell passage numbers, seeding densities, and reagent lots. |
| High background signal in in vitro assays. | Non-specific binding of the inhibitor or interference with the detection method. | - Include appropriate controls, such as wells with no enzyme or no inhibitor. - Test for any intrinsic fluorescence or absorbance of this compound at the wavelengths used for detection. |
Data Presentation
Table 1: Physicochemical Properties and Storage of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃N₅O₃ | [1] |
| Molecular Weight | 357.41 g/mol | [1] |
| IC₅₀ (Caf1) | 0.59 µM | [1] |
| Appearance | Solid | [1] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |
Table 2: Recommended Dilution Series for IC₅₀ Determination
| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Final Volume of Assay (mL) |
| 10 | 1 | 1 |
| 3 | 0.3 | 1 |
| 1 | 0.1 | 1 |
| 0.3 | 0.03 | 1 |
| 0.1 | 0.01 | 1 |
| 0.03 | 0.003 | 1 |
| 0.01 | 0.001 | 1 |
Experimental Protocols
Protocol 1: In Vitro Deadenylase Assay for Caf1 Activity
This protocol is adapted from the methods used in the discovery of this compound and is suitable for determining its IC₅₀ value.
Materials:
-
Recombinant human Caf1/CNOT7 protein
-
Fluorescently labeled poly(A) RNA substrate
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
This compound stock solution (10 mM in DMSO)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the recombinant Caf1/CNOT7 protein to all wells except the 'no enzyme' control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled poly(A) RNA substrate.
-
Monitor the change in fluorescence over time using a plate reader. The degradation of the substrate will result in a change in the fluorescence signal.
-
Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: General Protocol for Cell-Based mRNA Decay Assay
This protocol provides a general framework for assessing the effect of this compound on the stability of a target mRNA in cultured cells.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Transcription inhibitor (e.g., Actinomycin D)
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR reagents and instrument
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined pre-incubation time.
-
Add the transcription inhibitor (e.g., Actinomycin D) to all wells to stop new mRNA synthesis. This is time point zero.
-
At various time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 8, 24 hours), harvest the cells.
-
Extract total RNA from the cells at each time point.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative abundance of the target mRNA and a stable reference gene using qPCR.
-
Calculate the mRNA half-life for the target gene in the presence and absence of this compound. An increase in the mRNA half-life indicates successful inhibition of Caf1-mediated decay.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The mRNA decay pathway initiated by Caf1-mediated deadenylation.
Experimental Workflow Diagram
Caption: General experimental workflow for using this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues with this compound.
References
Validation & Comparative
A Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockdown of Chromatin Assembly Factor-1 (CAF-1)
For Researchers, Scientists, and Drug Development Professionals
The Chromatin Assembly Factor-1 (CAF-1) complex is a crucial histone chaperone responsible for depositing newly synthesized histones H3 and H4 onto DNA during replication and repair.[1] Its fundamental role in maintaining chromatin integrity and epigenetic states has made it a compelling target for both basic research and therapeutic development.[2][3] This guide provides a comparative analysis of two primary methods for studying and targeting CAF-1: genetic knockdown and pharmacological inhibition. While specific small molecule inhibitors targeting the CAF-1 histone chaperone complex are not yet widely reported in the public domain, this guide will extrapolate the expected outcomes of pharmacological inhibition based on the extensive data from genetic knockdown studies.
Mechanism of Action: A Tale of Two Interventions
Genetic knockdown, typically achieved through techniques like RNA interference (siRNA or shRNA) or CRISPR/Cas9-mediated gene knockout, reduces or eliminates the expression of one or more subunits of the CAF-1 complex (p150/CHAF1A, p60/CHAF1B, or p48/RBAP48).[2][4] This leads to a physical absence of the functional protein complex, thereby preventing the deposition of new H3/H4 histones during DNA replication.[1]
A pharmacological inhibitor, hypothetically, would be a small molecule designed to bind to a specific subunit of the CAF-1 complex, disrupting its interaction with histones, DNA, or other binding partners like PCNA. This would inactivate the complex without necessarily reducing its protein levels. The ideal inhibitor would offer a rapid, reversible, and dose-dependent means of modulating CAF-1 activity.
Comparative Data Summary
The following tables summarize the observed effects of CAF-1 genetic knockdown from various studies. These findings provide a strong basis for predicting the likely consequences of effective pharmacological inhibition of the CAF-1 histone chaperone complex.
| Parameter | Genetic Knockdown of CAF-1 | Expected Outcome of Pharmacological Inhibition (Hypothetical) |
| Cell Cycle Progression | S-phase arrest or delayed progression.[1][5] | Dose-dependent S-phase arrest. |
| DNA Damage | Accumulation of DNA double-strand breaks.[1] | Increased DNA damage, particularly with prolonged exposure. |
| Chromatin Accessibility | Increased chromatin accessibility at enhancer regions.[4] | Increased chromatin accessibility. |
| Gene Expression | Altered expression of genes involved in cell fate, pluripotency, and specific signaling pathways (e.g., Hippo, Notch).[4][6][7][8] | Rapid and reversible changes in the expression of CAF-1 target genes. |
| Cell Fate & Reprogramming | Enhanced efficiency of induced pluripotent stem cell (iPSC) formation and transdifferentiation.[3][4] | Facilitation of cell fate transitions in a dose-dependent manner. |
| Heterochromatin Maintenance | Defects in heterochromatin organization.[4][9] | Disruption of heterochromatin integrity. |
| Viral Latency | Reactivation of latent HIV-1.[7] | Potential for reactivation of latent viruses. |
Signaling Pathways and Experimental Workflows
To visualize the intricate roles of CAF-1 and the methodologies used to study its function, the following diagrams are provided.
Caption: General mechanism of CAF-1 mediated nucleosome assembly and points of intervention.
Caption: Role of CAF-1 in the Hippo signaling pathway.
References
- 1. Chromatin assembly factor 1 is essential and couples chromatin assembly to DNA replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CAF-1 histone chaperone complex triggers cytosolic DNA and dsRNA sensing pathways and induces intrinsic immunity of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone chaperone CAF-1 safeguards somatic cell identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histone chaperone CAF-1 safeguards somatic cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysfunctional CAF-I reveals its role in cell cycle progression and differential regulation of gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CAF-1 complex couples Hippo pathway target gene expression and DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone chaperone CAF‐1 promotes HIV‐1 latency by leading the formation of phase‐separated suppressive nuclear bodies | The EMBO Journal [link.springer.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
Independent Verification of Caf1-IN-1 IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Caf1-IN-1 and its alternatives against the Caf1/CNOT7 nuclease, a key component of the Ccr4-Not deadenylase complex. The included data is supported by detailed experimental protocols to ensure reproducibility and aid in the independent verification of these findings.
Comparative Analysis of Caf1/CNOT7 Inhibitors
The inhibitory potency of this compound and other reported small molecule inhibitors of Caf1/CNOT7 are summarized below. The IC50 values, representing the concentration of an inhibitor required for 50% inhibition of enzyme activity, were determined using a fluorescence-based assay.
| Compound Name | IC50 (µM) |
| This compound (5-(5-bromo-2-hydroxybenzoyl)-1-(4-chloro-2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) | 14.6 ± 3.1[1] |
| This compound (Re-purchased and confirmed) | 24.1 ± 3.3[1] |
| NCC-00001590 | 98.7 ± 10.9[2] |
| NCC-00039069 | 129 ± 18.8[2] |
| NCC-00007277 | 137 ± 20.3[2] |
Experimental Protocols
Fluorescence-Based Deadenylase Assay for IC50 Determination
This protocol outlines the key steps for determining the IC50 values of Caf1/CNOT7 inhibitors.[3][4]
Materials:
-
Purified Caf1/CNOT7 enzyme
-
5'-Fluorescein (Flc)-labeled RNA oligonucleotide substrate
-
3'-TAMRA-labeled DNA oligonucleotide probe (complementary to the RNA substrate)
-
Inhibitor compounds (e.g., this compound)
-
Assay buffer
-
SDS solution
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Pre-incubation: The inhibitor compounds are pre-incubated with the Caf1/CNOT7 enzyme in the assay buffer for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The deadenylation reaction is initiated by the addition of the 5'-Flc-labeled RNA substrate.
-
Incubation: The reaction mixture is incubated for 60 minutes at 30°C. During this time, the Caf1/CNOT7 enzyme cleaves the poly(A) tail of the RNA substrate in samples without effective inhibition.
-
Reaction Termination and Probe Hybridization: The reaction is stopped by the addition of SDS. Subsequently, a 5-fold molar excess of the 3'-TAMRA-labeled DNA probe is added. The uncleaved RNA substrate hybridizes with the complementary DNA probe, bringing the fluorescein (B123965) and TAMRA fluorophores in close proximity, resulting in fluorescence resonance energy transfer (FRET).
-
Fluorescence Measurement: The fluorescence is measured using a plate reader. The degree of inhibition is proportional to the fluorescence signal.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves of at least three independent experiments.
Visualizing the Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathway of the Ccr4-Not complex.
Caption: Workflow for determining inhibitor IC50 values.
Caption: Ccr4-Not complex in mRNA decay pathway.
References
Assessing Cellular Inhibition of Chromatin Assembly Factor 1 (CAF-1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative assessment of methods to inhibit the function of Chromatin Assembly Factor 1 (CAF-1) in cellular models. As of this publication, a specific small molecule inhibitor designated "Caf1-IN-1" is not described in the peer-reviewed scientific literature, nor are other direct small molecule inhibitors of the histone chaperone CAF-1 complex readily available. Consequently, this guide focuses on comparing the specificity and effects of genetic inhibition methods, specifically RNA interference (RNAi)-mediated knockdown of the core CAF-1 subunits, p150 (CHAF1A) and p60 (CHAF1B). We present a summary of the reported cellular phenotypes, detailed experimental protocols for siRNA-mediated knockdown, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Chromatin Assembly Factor 1 (CAF-1)
Chromatin Assembly Factor 1 (CAF-1) is a crucial histone chaperone complex responsible for depositing newly synthesized histones H3 and H4 onto DNA during replication and repair.[1][2] This process is fundamental for maintaining chromatin structure and epigenetic information across cell divisions. The CAF-1 complex is a heterotrimer composed of three subunits: p150 (CHAF1A), p60 (CHAF1B), and p48 (RBBP4).[2] The p150 subunit targets the complex to the replication fork through its interaction with Proliferating Cell Nuclear Antigen (PCNA), while the p60 subunit binds to the histone chaperone ASF1, which delivers new histones.[1][2] Given its central role in DNA replication and chromatin maintenance, CAF-1 is a protein of significant interest in cancer biology and developmental research.
Methods of CAF-1 Inhibition in Cellular Models
In the absence of specific small molecule inhibitors, the primary method for studying the loss of CAF-1 function in cellular models is through genetic techniques that reduce the expression of its subunits. The most common approach is the use of small interfering RNA (siRNA) to induce knockdown of the p150 (CHAF1A) and p60 (CHAF1B) subunits.
Comparative Analysis of p150 vs. p60 Knockdown
Depletion of either the p150 or p60 subunit can effectively disrupt the function of the CAF-1 complex, leading to defects in nucleosome assembly.[3] However, studies have revealed distinct cellular phenotypes associated with the knockdown of each subunit, suggesting that p150 may have functions independent of its role within the canonical CAF-1 complex.[3][4]
| Feature | Knockdown of p150 (CHAF1A) | Knockdown of p60 (CHAF1B) | Key References |
| Effect on CAF-1 Complex | Leads to partial co-depletion of p60. | Does not significantly affect p150 levels. | [3][4] |
| Cell Cycle Progression | Causes accumulation of cells in early S-phase and S-phase arrest. | Does not significantly alter the cell cycle profile, though a slight decrease in proliferation may be observed. | [1][3] |
| DNA Replication | Impairs replication of pericentric heterochromatin. | Does not have the same specific effect on heterochromatin replication. | [3] |
| Chromatin Structure | Increases sensitivity to micrococcal nuclease (MNase), indicating altered nucleosomal organization. | Also increases MNase sensitivity, consistent with a defect in nucleosome assembly. | [3] |
| Cell Viability | Can lead to increased cell death. | Does not typically induce significant cell death. | [3] |
| Gene Expression | Can lead to de-repression of pluripotency genes and endogenous retroviruses. | Effects on gene expression are less characterized but are expected to be related to general chromatin disruption. | [5][6] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach for CAF-1 inhibition, the following diagrams are provided.
References
- 1. The role of the chromatin assembly complex (CAF-1) and its p60 subunit (CHAF1b) in homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin assembly factor 1 - Wikipedia [en.wikipedia.org]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. A separable domain of the p150 subunit of human chromatin assembly factor-1 promotes protein and chromosome associations with nucleoli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Emerging roles of the histone chaperone CAF-1 in cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating Chromatin Assembly Factor 1 (CAF-1) Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to study the function of the Chromatin Assembly Factor 1 (CAF-1), a crucial player in maintaining genomic stability and regulating cell fate. While this guide was prompted by an inquiry regarding a specific inhibitor, "Caf1-IN-1," a comprehensive search of publicly available scientific literature and databases did not yield any information on a molecule with this designation. Therefore, this document focuses on established and reproducible methods for functionally inhibiting the CAF-1 complex, primarily through genetic approaches, and offers a framework for comparing their outcomes.
Introduction to Chromatin Assembly Factor 1 (CAF-1)
Chromatin Assembly Factor 1 (CAF-1) is a highly conserved protein complex essential for the assembly of nucleosomes onto newly synthesized DNA during the S phase of the cell cycle.[1][2] This heterotrimeric complex, consisting of p150, p60, and p48 subunits in humans, acts as a histone chaperone, delivering newly synthesized histone H3 and H4 dimers to the replication fork.[1] Beyond its canonical role in DNA replication-coupled chromatin assembly, CAF-1 is also implicated in DNA repair processes and the maintenance of epigenetic states.[3][4] Emerging evidence has highlighted its involvement in critical signaling pathways, including the Hippo and Notch pathways, thereby influencing tissue growth, development, and cell fate decisions.[5]
Methods for Functional Inhibition of CAF-1
Given the absence of data on "this compound," this guide will focus on the widely used and well-documented method of RNA interference (RNAi) to achieve functional inhibition of the CAF-1 complex. This approach, utilizing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), allows for the targeted degradation of CAF-1 subunit mRNAs, leading to a significant reduction in protein levels and subsequent functional consequences.
Alternative Approaches
While RNAi is a powerful tool, other methods to study the loss of CAF-1 function include:
-
Gene Knockout: Complete and permanent removal of a CAF-1 subunit gene (e.g., using CRISPR-Cas9).
-
Dominant-Negative Mutants: Expression of a mutated CAF-1 subunit that interferes with the function of the endogenous complex.
These methods offer different advantages in terms of the duration and completeness of the functional inhibition and can be used to complement RNAi studies.
Comparative Data on CAF-1 Inhibition
Table 1: Effect of CAF-1 Depletion on Hippo Pathway Target Gene Expression
| Gene Target | Method of CAF-1 Inhibition | Cell/Tissue Type | Fold Change in Expression (vs. Control) | Reference |
| Merlin (Mer) | Caf1-180 (p150) RNAi | Drosophila wing imaginal discs | ~2.5-fold increase | [5] |
| Diap1 | Caf1-180 (p150) RNAi | Drosophila wing imaginal discs | ~3-fold increase | [5] |
| bantam (ban) | Caf1-180 (p150) RNAi | Drosophila wing imaginal discs | ~2-fold increase | [5] |
| Cyclin E (CycE) | Caf1-180 (p150) RNAi | Drosophila wing imaginal discs | ~2.2-fold increase | [5] |
Table 2: Impact of CAF-1 Depletion on Reprogramming and Cell Fate
| Experimental System | Method of CAF-1 Inhibition | Outcome Metric | Effect Size | Reference |
| Mouse Embryonic Fibroblast (MEF) to iPSC reprogramming | shRNA against Chaf1a (p150) | Reprogramming efficiency | Several orders of magnitude increase | [6] |
| B cell to macrophage conversion | shRNA against Chaf1a (p150) | Conversion efficiency | Enhanced | [6] |
| Fibroblast to neuron conversion | shRNA against Chaf1a (p150) | Conversion efficiency | Enhanced | [6] |
Experimental Protocols
Reproducibility of experiments is paramount in scientific research. Below are detailed methodologies for key experiments frequently used to study the effects of CAF-1 inhibition.
siRNA-Mediated Knockdown of CAF-1
This protocol describes a general procedure for transiently reducing the expression of a CAF-1 subunit in cultured cells.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
siRNA Preparation: Dilute the siRNA targeting a specific CAF-1 subunit (e.g., p60/CHAF1B) and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.
-
Functional Assays: Perform downstream functional assays, such as cell viability assays, cell cycle analysis, or gene expression analysis.[3]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of specific proteins, such as transcription factors, with particular genomic regions. This is relevant for understanding how CAF-1 depletion might alter the chromatin landscape and affect gene expression.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., a transcription factor regulated by a CAF-1-dependent pathway). Use a non-specific antibody (e.g., IgG) as a negative control.
-
Immune Complex Capture: Add protein A/G-conjugated beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions.
Visualizations
Signaling Pathway Diagram
Caption: CAF-1's role in chromatin assembly and its influence on the Hippo signaling pathway.
Experimental Workflow Diagram
Caption: A general workflow for investigating the cellular and molecular consequences of CAF-1 inhibition.
References
- 1. The role of the chromatin assembly complex (CAF-1) and its p60 subunit (CHAF1b) in homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel single alpha-helix DNA-binding domain in CAF-1 promotes gene silencing and DNA damage survival through tetrasome-length DNA selectivity and spacer function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of CAF-1 Expression in Response to DNA Strand Breaks in Quiescent Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Yeast Histone Chaperone Chromatin Assembly Factor 1 Protects Against Double-Strand DNA-Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CAF-1 complex couples Hippo pathway target gene expression and DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone chaperone CAF-1 safeguards somatic cell identity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Caf1-IN-1: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Caf1-IN-1, a potent inhibitor of ribonuclease Caf1. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these protocols is crucial for minimizing environmental impact and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. As a biologically active small molecule, this compound's toxicological properties may not be fully characterized. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) is required:
-
Eye Protection: Chemical safety goggles are essential to prevent accidental splashes.
-
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: When handling the solid compound outside of a certified fume hood or if there is a risk of aerosolization, an appropriate respirator should be used.
Engineering Controls:
-
Always handle solid this compound and prepare solutions within a certified laboratory fume hood to prevent the inhalation of dust or vapors.
-
Ensure the laboratory is well-ventilated.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C18H23N5O3 |
| Molecular Weight | 357.41 g/mol |
| IC50 (Caf1) | 0.59 µM[1] |
| IC50 (PARN) | 23.9 µM[1] |
| CAS Number | 1807775-88-7[2] |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years[2] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its physical state (solid or in solution) and whether it is contaminated. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.
1. Unused or Expired Solid Compound:
-
Do not discard in regular waste. The original container holding the unused or expired solid this compound must be treated as hazardous chemical waste.
-
Ensure the container is securely sealed and the label is clear and legible.
-
Store the sealed container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
2. Solutions Containing this compound:
-
Collect all waste solutions. All solutions containing this compound, including mother liquors and rinsates from glassware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Label the container appropriately. The waste container must be labeled as "Hazardous Waste" and clearly indicate the full chemical name, "this compound," and the solvent used (e.g., "this compound in DMSO").
-
Store safely. Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Arrange for disposal. Once the container is full, or in accordance with your institution's guidelines, contact your EHS department for proper disposal.
3. Contaminated Labware and Materials:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste bag or container.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in an approved sharps container.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste. If decontamination is not possible, the glassware itself must be disposed of as hazardous solid waste.
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of Chromatin Assembly Factor-1 (CAF-1), a crucial protein complex involved in the deposition of newly synthesized histones H3 and H4 onto replicating DNA during the S phase of the cell cycle.[3][4] This process is essential for maintaining chromatin structure and epigenetic information. The following diagram illustrates the simplified pathway of CAF-1-mediated chromatin assembly.
Caption: Simplified diagram of the CAF-1 mediated chromatin assembly pathway.
Disclaimer: This document provides guidance based on available data and general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Caf1-IN-1
Caf1-IN-1 is an inhibitor of the ribonuclease Caf1, a key enzyme in cellular processes.[1] As a potent small molecule, it should be handled with a high degree of caution, treating it as potentially hazardous upon inhalation, ingestion, or skin contact. The following guidelines detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound in a research setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when handling this compound, particularly when working with the solid compound. The level of protection should be adapted to the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with two pairs of nitrile gloves is required. Change gloves immediately upon contamination. Eye Protection: Chemical splash goggles that provide a complete seal around the eyes. Lab Coat: A dedicated, non-absorbent, or disposable lab coat. Ventilation: All weighing and aliquoting must be conducted in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing. Lab Coat: Standard laboratory coat. Ventilation: All work should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Experimental Protocol: Step-by-Step Handling of this compound
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Recommended storage for the solid is at -20°C for long-term stability. Stock solutions should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month.[1]
2. Weighing and Solubilization (in a Chemical Fume Hood):
-
Prepare a Designated Area: All work with solid this compound and concentrated solutions must be performed in a designated and clearly marked area within a certified chemical fume hood.
-
Don Appropriate PPE: Wear all PPE as specified in the table for "Weighing and Aliquoting."
-
Weighing: Carefully weigh the desired amount of this compound using dedicated equipment. If dedicated equipment is not available, thoroughly decontaminate all instruments after use.
-
Solubilization: Add the appropriate solvent to the solid compound in a sealed container. Swirl gently to dissolve.
3. Use in Experiments:
-
Dilutions: Perform serial dilutions within the chemical fume hood or a biological safety cabinet for cell-based assays.
-
Avoid Contamination: Use dedicated laboratory equipment (pipettes, tubes, etc.) to prevent cross-contamination.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
4. Spill Management:
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials.
-
Decontaminate: Clean the spill area following established laboratory procedures for potent compounds.
-
Report: Report the spill to the laboratory supervisor and environmental health and safety office.
5. Disposal Plan:
-
Segregate Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Labeling: Ensure all waste containers are clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Follow Institutional Guidelines: Adhere to all institutional and local regulations for the disposal of hazardous chemical waste.
Handling Workflow for this compound
Caption: A flowchart outlining the safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
